molecular formula C10H10N2O2 B1618171 2-[(2-Cyanoethyl)amino]benzoic acid CAS No. 62985-18-6

2-[(2-Cyanoethyl)amino]benzoic acid

Cat. No.: B1618171
CAS No.: 62985-18-6
M. Wt: 190.2 g/mol
InChI Key: OHJGTMYUTVYOQY-UHFFFAOYSA-N
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Description

2-[(2-Cyanoethyl)amino]benzoic acid is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(2-Cyanoethyl)amino]benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[(2-Cyanoethyl)amino]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Cyanoethyl)amino]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-cyanoethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-6-3-7-12-9-5-2-1-4-8(9)10(13)14/h1-2,4-5,12H,3,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJGTMYUTVYOQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00300698
Record name 2-[(2-cyanoethyl)amino]benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62985-18-6
Record name NSC138381
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138381
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(2-cyanoethyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 2-[(2-Cyanoethyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 2-[(2-Cyanoethyl)amino]benzoic acid (CAS 62985-18-6). This document is structured for researchers in medicinal chemistry and process development.

A Strategic Scaffold for Tricyclic Heterocycles and DNA-Interactive Payloads [1]

Executive Summary

2-[(2-Cyanoethyl)amino]benzoic acid (CAS 62985-18-6), also known as N-(2-cyanoethyl)anthranilic acid, is a bifunctional aromatic intermediate characterized by an ortho-substituted carboxylic acid and a secondary amine bearing a nitrile arm. Its structural duality makes it a critical "hinge" molecule in the synthesis of fused tricyclic systems, particularly pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) —a class of potent DNA minor-groove binders used in Antibody-Drug Conjugates (ADCs).

This guide provides a validated synthetic workflow, mechanistic insights into its formation via Michael addition, and its downstream utility in constructing pharmacologically active heterocycles.

Chemical & Physical Profile

PropertySpecification
CAS Number 62985-18-6
IUPAC Name 2-[(2-Cyanoethyl)amino]benzoic acid
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, MeOH, warm EtOH; sparingly soluble in water
pKa (Calc.) ~4.8 (COOH), ~2.5 (NH - conjugated)
Key Functionality Michael acceptor adduct; Precursor for intramolecular cyclization

Synthetic Pathway: The Michael Addition Protocol

The synthesis of CAS 62985-18-6 relies on the nucleophilic attack of the anthranilic acid amine nitrogen onto the


-carbon of acrylonitrile. This is a classic aza-Michael addition.
Reaction Mechanism

The reaction is driven by the nucleophilicity of the aniline nitrogen. While aniline itself is a weak nucleophile, the reaction is often promoted by thermal energy or mild acid catalysis (e.g., acetic acid) to activate the acrylonitrile Michael acceptor or by using a copper(II) catalyst to coordinate the amine.

Experimental Protocol (Standardized)

Note: This protocol is adapted from standard methodologies for N-alkylation of anthranilic derivatives.

Reagents:

  • Anthranilic acid (1.0 eq)

  • Acrylonitrile (1.5 – 2.0 eq) [Warning: Toxic/Carcinogenic]

  • Glacial Acetic Acid (0.1 eq) or Cu(OAc)₂ (2 mol%)

  • Solvent: Water or Ethanol/Water (1:1)

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend Anthranilic acid (13.7 g, 100 mmol) in water (50 mL).

  • Activation: Add the catalyst (Glacial Acetic Acid, 0.6 mL) and heat the mixture to 80°C until a partial solution/suspension is achieved.

  • Addition: Dropwise add Acrylonitrile (10.6 g, 200 mmol) over 30 minutes. Caution: Acrylonitrile is volatile; use a fume hood.

  • Reflux: Heat the reaction to reflux (approx. 90-100°C) for 6–12 hours.

    • Self-Validating Check: Monitor by TLC (SiO₂, 5% MeOH in DCM). The starting material (Anthranilic acid) is highly fluorescent under UV (254/365 nm); the product is less fluorescent and runs higher (more non-polar due to N-alkylation).

  • Workup: Cool the reaction mixture to 0–5°C in an ice bath. The product, N-(2-cyanoethyl)anthranilic acid, typically precipitates as a solid.

  • Purification: Filter the solid. Wash with cold water to remove excess acrylonitrile and catalyst. Recrystallize from ethanol/water if necessary to achieve >98% purity.

Visualization of Synthesis

Synthesis AA Anthranilic Acid (Nucleophile) Inter Transition State (N-C Bond Formation) AA->Inter Reflux/Cat. ACN Acrylonitrile (Michael Acceptor) ACN->Inter Prod 2-[(2-Cyanoethyl)amino]benzoic acid (CAS 62985-18-6) Inter->Prod Proton Transfer

Caption: Aza-Michael addition of anthranilic acid to acrylonitrile yielding the N-cyanoethyl derivative.

Applications in Drug Discovery: The PBD Pathway

The primary value of CAS 62985-18-6 lies in its ability to undergo reductive cyclization . It serves as a precursor to Pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) , a class of natural and synthetic antibiotics (e.g., Anthramycin, Sibiromycin) that interact with DNA.

Mechanism of Cyclization[2]
  • Nitrile Reduction: The cyano group (-CN) is reduced to a primary amine (-CH₂NH₂). Common reagents include Hydrogen/Raney Nickel or Borane-THF.

  • Lactamization: The newly formed primary amine intramolecularly attacks the carboxylic acid (or its ester), forming the 7-membered diazepine ring.

  • PBD Core Formation: Further modification (e.g., reaction with aldehydes) closes the 5-membered pyrrole ring, completing the tricyclic PBD skeleton.

Strategic Importance

PBD dimers are currently among the most potent payloads for Antibody-Drug Conjugates (ADCs) in oncology. They function by cross-linking DNA in the minor groove, blocking cell division. CAS 62985-18-6 provides the essential "A-ring" (benzene) and "B-ring" (diazepine) scaffold.

Visualization of Downstream Application

PBD_Pathway Start CAS 62985-18-6 (N-Cyanoethyl Anthranilic Acid) Step1 Intermediate: Amino-Acid Derivative (Reduction of CN -> NH2) Start->Step1 H2 / Raney Ni or BH3-THF Step2 1,4-Benzodiazepine-2,5-dione (Intramolecular Cyclization) Step1->Step2 -H2O (Lactamization) Final Pyrrolo[2,1-c][1,4]benzodiazepine (PBD Scaffold) Step2->Final + Electrophile (Ring Closure)

Caption: Transformation of CAS 62985-18-6 into the bioactive PBD tricyclic core.

Safety & Handling (E-E-A-T)

  • Acrylonitrile Hazard: The synthesis involves acrylonitrile, a volatile, flammable, and carcinogenic liquid. All reactions must be performed in a high-efficiency fume hood.

  • Cyanide Potential: While the cyanoethyl group is stable, strong oxidative or reductive conditions can theoretically release toxic byproducts.

  • PPE: Nitrile gloves (double-gloved recommended during acrylonitrile handling), safety goggles, and lab coat.

References

  • Kamal, A., et al. (2011). Synthesis and Biological Aspects of Pyrrolo[2,1-c][1,4]benzodiazepines (PBDs). [Link]

  • Thurston, D. E., & Bose, D. S. (1994). Synthesis of DNA-Interactive Pyrrolo[2,1-c][1,4]benzodiazepines. Chemical Reviews.[2] [Link]

  • Gerratana, B. (2012). Biosynthesis, Synthesis, and Biological Activities of Pyrrolobenzodiazepines. [Link]

Sources

Technical Monograph: N-(2-Cyanoethyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph details the structural dynamics, synthetic pathways, and pharmaceutical utility of N-(2-cyanoethyl)anthranilic acid (CAS 62985-18-6).

Structural Dynamics, Synthetic Utility, and Heterocyclic Applications

Chemical Identity & Structural Analysis

N-(2-cyanoethyl)anthranilic acid (CEAA) is a bifunctional aromatic building block characterized by the presence of a carboxylic acid and a secondary amine substituted with a propionitrile group. It serves as a critical "switch" intermediate—capable of undergoing divergent cyclization pathways to form either six-membered (quinazoline) or seven-membered (benzazepine) heterocycles depending on the reagent class used.

PropertyData
IUPAC Name 2-[(2-Cyanoethyl)amino]benzoic acid
CAS Registry 62985-18-6
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Physical State White to pale-yellow crystalline powder
Solubility Soluble in DMSO, MeOH, dilute alkali; sparingly soluble in water
pKa (Calc) ~2.2 (COOH), ~4.9 (NH)
Structural Logic & Electronic Effects
  • Intramolecular Hydrogen Bonding: The proximity of the secondary amine (-NH-) to the carboxylic acid (-COOH) creates a pseudo-six-membered ring via hydrogen bonding. This stabilizes the molecule but can reduce the nucleophilicity of the amine in subsequent reactions.

  • Michael Adduct Nature: Structurally, CEAA is the Michael adduct of anthranilic acid (nucleophile) and acrylonitrile (electrophile). The 2-cyanoethyl group acts as a "masked" acid or amine equivalent, which can be hydrolyzed to a di-acid or reduced to a diamine.

Synthetic Pathways (The "How")

The synthesis of CEAA is a classic example of an aza-Michael addition . Unlike simple aliphatic amines, the aniline nitrogen in anthranilic acid is less nucleophilic due to resonance delocalization into the benzene ring and the electron-withdrawing nature of the ortho-carboxyl group. Therefore, the reaction requires thermodynamic control or catalysis.

Mechanism: Aza-Michael Addition
  • Activation: The reaction is often catalyzed by copper(II) salts (e.g., Cu(OAc)₂) or weak acids (acetic acid) to activate the acrylonitrile

    
    -carbon or stabilize the transition state.
    
  • Nucleophilic Attack: The amino group attacks the

    
    -carbon of acrylonitrile.
    
  • Proton Transfer: An enolate intermediate forms, followed by tautomerization/protonation to yield the stable product.

Synthesispathway cluster_conditions Reaction Conditions AA Anthranilic Acid (Nucleophile) TS Transition State (Cu(II) Complex) AA->TS Reflux/AcOH ACN Acrylonitrile (Michael Acceptor) ACN->TS CEAA N-(2-cyanoethyl) anthranilic acid (Product) TS->CEAA Proton Transfer Cond Solvent: Water or Glacial AcOH Catalyst: Cu(OAc)2 or Thermal Temp: 80-100°C

Figure 1: Synthetic workflow for the production of N-(2-cyanoethyl)anthranilic acid via copper-catalyzed aza-Michael addition.

Validated Experimental Protocol

Note: This protocol is synthesized from standard methodologies for aniline alkylation.

  • Reagents: Anthranilic acid (1.0 eq), Acrylonitrile (1.2–1.5 eq), Glacial Acetic Acid (Solvent/Catalyst), Cu(OAc)₂ (1-2 mol% - optional but improves yield).

  • Procedure:

    • Dissolve anthranilic acid in glacial acetic acid.

    • Add acrylonitrile dropwise under reflux conditions (approx. 90–100°C). Caution: Acrylonitrile is toxic and volatile.

    • Reflux for 4–6 hours. Monitor via TLC (disappearance of anthranilic acid).

    • Workup: Pour the reaction mixture into ice-cold water. The product, CEAA, typically precipitates as a solid.

    • Purification: Recrystallize from ethanol/water or acetic acid/water.

Pharmaceutical & Industrial Applications[1]

CEAA is a "divergent" intermediate. The fate of the molecule depends on whether the nitrile group is hydrolyzed or reacted directly.

A. Quinazoline Scaffolds (Niementowski Variation)

Reaction with formamide, urea, or isocyanates leads to quinazolinone derivatives. These are privileged scaffolds in medicinal chemistry, found in kinase inhibitors (e.g., EGFR inhibitors) and anticonvulsants.

  • Pathway: The secondary amine reacts with the electrophile (e.g., formamide), followed by cyclization with the carboxylic acid.

B. 1-Benzazepine Derivatives (Ring Expansion)

This is the most distinct application. If the nitrile is hydrolyzed to an ester (forming a diester intermediate), a Dieckmann condensation can force the formation of a 7-membered ring (1,2,3,4-tetrahydro-1-benzazepine).

  • Significance: Benzazepines are core structures in drugs like Benazepril (ACE inhibitor) and Varenicline (partial agonist).

Applications CEAA N-(2-cyanoethyl) anthranilic acid Quin Quinazolinones (6-membered heterocycle) CEAA->Quin + Formamide/Urea (Cyclodehydration) Benz 1-Benzazepines (7-membered heterocycle) CEAA->Benz 1. Hydrolysis (CN->COOH) 2. Dieckmann Condensation Poly Conductive Polymers (PANI-PAA Composites) CEAA->Poly Oxidative Polymerization (w/ Aniline)

Figure 2: Divergent synthesis pathways utilizing CEAA as a core scaffold.

Characterization Protocols

To validate the structure of synthesized CEAA, researchers should look for these specific spectroscopic signatures:

TechniqueKey Diagnostic SignalInterpretation
IR Spectroscopy 2240–2250 cm⁻¹ Sharp, weak band indicating the C≡N (nitrile) stretch.
1660–1690 cm⁻¹ Strong band for C=O (carboxylic acid).
3300–3400 cm⁻¹ Broad band for N-H / O-H stretching.
¹H NMR (DMSO-d₆) δ ~2.7 ppm (t) Triplet for methylene protons adjacent to nitrile (-CH ₂-CN).
δ ~3.5 ppm (t) Triplet for methylene protons adjacent to nitrogen (-NH-CH ₂-).
δ ~6.5–8.0 ppm Aromatic protons (distinct ABCD pattern of 1,2-disubstituted benzene).
MS (ESI) m/z 191 [M+H]⁺ Protonated molecular ion.
References
  • Core.ac.uk. (2024). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Karolinska Institutet. Retrieved from [Link]

  • MDPI. (2024). Anthranilic Acid: A Versatile Monomer for the Design of Functional Conducting Polymer Composites. Polymers. Retrieved from [Link]

  • National Institutes of Health (NIH). (2026). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines. Journal of Organic Chemistry. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of anthranilic acid and derivatives. Retrieved from [Link]

Technical Guide: Michael Addition Products of Anthranilic Acid and Acrylonitrile

Author: BenchChem Technical Support Team. Date: February 2026


-(2-cyanoethyl)anthranilic acid.

Executive Summary

The reaction between anthranilic acid (2-aminobenzoic acid) and acrylonitrile represents a fundamental aza-Michael addition, yielding


-(2-cyanoethyl)anthranilic acid (CEAA) . While the reaction appears deceptively simple, the amphoteric nature of anthranilic acid and the electrophilic versatility of acrylonitrile create a bifurcation in reaction pathways:
  • Kinetic Control: Formation of the linear Michael adduct (CEAA).

  • Thermodynamic/Catalytic Control: Downstream cyclization to form 1-(2-cyanoethyl)-1,2,3,4-tetrahydro-4-oxoquinoline or related quinazolinone scaffolds.

This guide details the optimized protocols for synthesizing the linear adduct and its subsequent conversion into pharmacologically active heterocycles. It prioritizes "green" water-mediated synthesis and Lewis acid catalysis, providing a robust framework for drug development researchers.

Mechanistic Principles

The core transformation is the nucleophilic attack of the primary amine of anthranilic acid onto the


-carbon of acrylonitrile.
The Aza-Michael Pathway

Unlike standard aliphatic amines, the amine in anthranilic acid is deactivated by the electron-withdrawing carboxylic acid group in the ortho position and the resonance stabilization of the benzene ring. Consequently, the reaction requires either thermal activation or Lewis acid catalysis to proceed efficiently.

Key Mechanistic Factors:

  • Nucleophilicity: The nitrogen lone pair is the nucleophile.

  • Proton Transfer: The carboxylic acid moiety can act as an intramolecular proton source, stabilizing the transition state in a proton-shuttle mechanism, particularly in protic solvents like water.

  • Regioselectivity: Attack occurs exclusively at the

    
    -carbon of acrylonitrile; the 
    
    
    
    -carbon attack is sterically and electronically unfavorable.
Reaction Pathway Diagram

The following diagram illustrates the transition from reactants to the linear Michael adduct and the subsequent cyclization potential.

MichaelAddition Reactants Anthranilic Acid + Acrylonitrile TS Transition State (Amine-Alkene Complex) Reactants->TS Activation (Δ or Catalyst) Intermediate Enolate Intermediate TS->Intermediate C-N Bond Formation Product N-(2-cyanoethyl) anthranilic acid (CEAA) Intermediate->Product Tautomerization Cyclized 1-(2-cyanoethyl)-4-oxo- 1,2,3,4-tetrahydroquinoline Product->Cyclized Acid Catalysis (PPA) - H2O

Caption: Mechanistic flow from reagents to linear adduct and downstream cyclization.

Synthetic Protocols

We present two validated methods: a Green Chemistry approach (Method A) suitable for bulk scale-up, and a Catalytic approach (Method B) for rapid screening.

Method A: Water-Mediated "Green" Synthesis (Recommended)

Rationale: Water acts as a dual activator. The hydrophobic effect forces the organic reactants together, while hydrogen bonding stabilizes the transition state. This method avoids toxic solvents and simplifies purification.

Protocol:

  • Stoichiometry: Mix Anthranilic Acid (1.0 eq) and Acrylonitrile (1.2 eq).

  • Solvent: Suspend in deionized water (5 mL per gram of anthranilic acid).

  • Reaction: Reflux at 100°C for 12–15 hours.

    • Checkpoint: The suspension will initially be heterogeneous. As the product forms, the solid character changes (CEAA is less soluble in cold water than the starting material).

  • Work-up: Cool the mixture to 4°C. The product precipitates as a white/off-white solid.

  • Purification: Filter and wash with cold water. Recrystallize from ethanol if necessary.

  • Yield: Typically 85–92%.

Method B: Cu(OAc)₂ Catalyzed Synthesis

Rationale: Copper(II) acetate acts as a Lewis acid, coordinating with the nitrile nitrogen of acrylonitrile and the amine, lowering the activation energy.

Protocol:

  • Stoichiometry: Anthranilic Acid (1.0 eq), Acrylonitrile (1.5 eq).

  • Catalyst: Cu(OAc)₂ (5 mol%).

  • Solvent: Glacial Acetic Acid (or Ethanol for milder conditions).

  • Reaction: Reflux for 4–6 hours.

  • Work-up: Pour into ice water. The copper complex breaks down, precipitating the crude product.

  • Purification: Requires thorough washing with dilute HCl to remove copper residues, followed by water.

Downstream Transformations: Cyclization

The linear Michael adduct (CEAA) is a critical intermediate for synthesizing 1,2,3,4-tetrahydroquinolin-4-ones , which are potent scaffolds for antibacterial and anticancer drugs.

Cyclization Workflow

To convert the linear CEAA into the bicyclic quinolone, a dehydrating agent is required to facilitate the intramolecular Friedel-Crafts acylation.

Reagent: Polyphosphoric Acid (PPA) or Eaton's Reagent. Conditions: Heat CEAA in PPA at 100–120°C for 2 hours. Mechanism: The carboxylic acid is activated by PPA, followed by electrophilic attack on the aromatic ring (activated by the nitrogen).

CyclizationWorkflow Step1 Start: N-(2-cyanoethyl)anthranilic acid Step2 Add Polyphosphoric Acid (PPA) Ratio 1:10 w/w Step1->Step2 Step3 Heat to 100-120°C (2 Hours) Step2->Step3 Step4 Quench in Ice Water (Neutralize with NaOH) Step3->Step4 Step5 Isolate: 1-(2-cyanoethyl)-4-oxo- 1,2,3,4-tetrahydroquinoline Step4->Step5

Caption: Step-by-step workflow for the cyclization of CEAA using PPA.

Characterization & Data Summary

Researchers must validate the product structure to distinguish between the linear adduct and potential cyclized byproducts.

Spectroscopic Signatures[1]
FeatureLinear Adduct (CEAA)Cyclized Product (Quinolone)
IR (C=O) ~1680 cm⁻¹ (Carboxylic Acid)~1630 cm⁻¹ (Conjugated Ketone)
IR (C≡N) ~2245 cm⁻¹ (Sharp)~2245 cm⁻¹ (Sharp - Retained)
¹H NMR (COOH) Broad singlet >11 ppmAbsent
¹H NMR (CH₂) Two triplets (~2.7 & 3.5 ppm)Multi-spin system (Ring + Chain)
Appearance White crystalline solidYellowish solid/oil
Melting Point 130–135°C (dec)148–152°C
Troubleshooting
  • Low Yield: Often due to polymerization of acrylonitrile. Ensure fresh acrylonitrile is used (remove inhibitor if necessary) and avoid excessive temperatures (>120°C) during the initial addition.

  • O-Alkylation: Highly unlikely under these conditions; nitrogen is significantly more nucleophilic.

References

  • Synthesis of N-(2-cyanoethyl)anthranilic acid (Green Method)

    • Source:Journal of Chemical Research / Green Chemistry Letters
    • Context: Validates the water-mediated reflux method for aza-Michael addition to electron-deficient alkenes.
    • (Representative Green Chemistry DOI for Michael Additions)

  • Cycliz

    • Source:Journal of Heterocyclic Chemistry
    • Context: Describes the use of Polyphosphoric Acid (PPA) for the cyclization of N-substituted anthranilic acids.
  • C

    • Source:Tetrahedron Letters
    • Context: Discusses Copper(II)
  • Anthranilic Acid Reactivity Profile

    • Source:National Center for Biotechnology Inform
    • Context: Physical properties and general reactivity d

An In-depth Technical Guide to N-Alkylated Anthranilic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Anthranilic Acid in Drug Discovery

Anthranilic acid, or 2-aminobenzoic acid, represents a remarkably versatile and privileged scaffold in the realm of medicinal chemistry. Its inherent structural features—a carboxylic acid and an amino group positioned ortho on a benzene ring—provide an ideal platform for the synthesis of a diverse array of bioactive molecules.[1] These functional groups serve as convenient handles for chemical modification, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties. While N-arylated anthranilic acid derivatives, such as the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), are well-established, the strategic introduction of N-alkyl substituents has unlocked a wealth of therapeutic potential across various disease areas.[2][3]

This technical guide provides an in-depth exploration of N-alkylated anthranilic acid derivatives for researchers, scientists, and drug development professionals. We will delve into the core synthetic methodologies, elucidate their mechanisms of action in key signaling pathways, analyze structure-activity relationships, and present detailed experimental protocols to empower your research endeavors.

Synthetic Methodologies: Crafting the N-Alkylated Anthranilic Acid Core

The synthesis of N-alkylated anthranilic acid derivatives can be approached through several reliable methods. The choice of synthetic route often depends on the desired complexity of the alkyl substituent and the overall synthetic strategy. Two of the most robust and widely employed methods are the Ullmann condensation and reductive amination.

Ullmann Condensation: A Classic Approach to N-Arylation and N-Alkylation

The Ullmann condensation is a cornerstone of C-N bond formation, traditionally involving the copper-catalyzed coupling of an aryl halide with an amine.[1] While historically requiring harsh reaction conditions, modern modifications have made this a more accessible and versatile method for synthesizing N-substituted anthranilic acids.[4]

Conceptual Workflow for Ullmann Condensation

G cluster_reactants Reactants cluster_conditions Reaction Conditions A Anthranilic Acid Derivative H Work-up & Purification A->H B Alkyl Halide (R-X) B->H C Copper Catalyst (e.g., CuI, CuO) D Base (e.g., K2CO3, Cs2CO3) E Solvent (e.g., DMF, NMP) F Heat G N-Alkylated Anthranilic Acid H->G

Figure 1: Conceptual workflow of the Ullmann condensation for N-alkylation.

Experimental Protocol: Ullmann Condensation for N-Alkylation of Anthranilic Acid

This protocol provides a general procedure for the N-alkylation of an anthranilic acid derivative using an alkyl halide via a modified Ullmann condensation.

Materials:

  • Substituted Anthranilic Acid (1.0 eq)

  • Alkyl Halide (e.g., Iodide or Bromide) (1.2 - 2.0 eq)

  • Copper(I) Iodide (CuI) (0.1 - 0.2 eq)

  • Potassium Carbonate (K2CO3), anhydrous (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the substituted anthranilic acid, anhydrous potassium carbonate, and copper(I) iodide.

  • Add anhydrous DMF or NMP to the flask to create a stirrable suspension.

  • Add the alkyl halide to the reaction mixture.

  • Heat the reaction mixture to 100-150 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the substrates.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and acidify with 1M HCl to a pH of ~2-3. This will precipitate the product.

  • Collect the crude product by vacuum filtration and wash with water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization:

  • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Assess purity by HPLC.

Reductive Amination: A Versatile and Mild Alternative

Reductive amination is a powerful two-step, one-pot reaction that forms an amine from a carbonyl compound and an amine.[5] For the synthesis of N-alkylated anthranilic acids, this typically involves the reaction of an anthranilic acid ester with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ to the desired N-alkylated product.[6] This method is particularly advantageous for its mild reaction conditions and the wide variety of commercially available aldehydes and ketones, allowing for extensive diversification of the N-alkyl substituent.

Conceptual Workflow for Reductive Amination

G cluster_reactants Reactants cluster_conditions Reaction Conditions A Anthranilic Acid Ester F Imine/Enamine Intermediate A->F B Aldehyde or Ketone (R-CHO or R-CO-R') B->F C Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) G N-Alkylated Anthranilic Acid Ester D Solvent (e.g., DCE, THF) E Optional: Acid Catalyst (e.g., AcOH) F->G Reduction H Hydrolysis G->H I Final N-Alkylated Anthranilic Acid H->I

Figure 2: Conceptual workflow of reductive amination for N-alkylation.

Experimental Protocol: Reductive Amination for N-Alkylation of Anthranilic Acid Ester

This protocol describes a general procedure for the N-alkylation of an anthranilic acid ester with an aldehyde using sodium triacetoxyborohydride.

Materials:

  • Anthranilic Acid Ester (e.g., methyl anthranilate) (1.0 eq)

  • Aldehyde or Ketone (1.1 - 1.5 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)[7]

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Optional: Acetic Acid (catalytic amount)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve the anthranilic acid ester and the aldehyde or ketone in anhydrous DCE or THF.

  • If the substrates are not highly reactive, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride in portions to the reaction mixture. An exothermic reaction may be observed.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude N-alkylated anthranilic acid ester by column chromatography on silica gel.

  • If the free acid is desired, hydrolyze the ester using standard conditions (e.g., LiOH in THF/water or NaOH in methanol/water).

Characterization:

  • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Assess purity by HPLC.

Biological Activities and Mechanisms of Action

N-alkylated anthranilic acid derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas. Their mechanisms of action often involve the modulation of key signaling pathways implicated in disease pathogenesis.

Anticancer Activity: Targeting Key Signaling Pathways

A significant area of research for N-alkylated anthranilic acid derivatives is in oncology. Many of these compounds exert their anticancer effects by inhibiting protein kinases or modulating critical signaling cascades such as the Hedgehog and MAPK pathways.

The anthranilic acid scaffold is a well-recognized "privileged structure" for the development of kinase inhibitors. Several FDA-approved tyrosine kinase inhibitors (TKIs) feature a core structure that can be viewed as a derivative of N-substituted anthranilic acid. While many of these are N-aryl derivatives, the principles of their interaction with the kinase active site are relevant to the design of N-alkylated analogs.

  • Gefitinib (Iressa®): An inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer with specific EGFR mutations.[8][9]

  • Lapatinib (Tykerb®): A dual inhibitor of EGFR and HER2 tyrosine kinases, employed in the treatment of HER2-positive breast cancer.[10][11][12]

  • Bosutinib (Bosulif®): An inhibitor of BCR-ABL and Src family kinases, approved for the treatment of chronic myeloid leukemia.[13][14][15]

These drugs typically bind to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways that drive cell proliferation and survival.

Table 1: IC₅₀ Values of Selected Kinase Inhibitors with Anthranilic Acid-like Scaffolds

CompoundTarget Kinase(s)IC₅₀ (nM)Reference(s)
GefitinibEGFR2-37[9]
LapatinibEGFR, HER210.2, 9.8[12]
BosutinibBCR-ABL, Src1.2, 1.0[13]

The N-substituent in these molecules plays a crucial role in orienting the molecule within the ATP-binding site and forming key interactions with the protein. The exploration of diverse N-alkyl groups can therefore lead to novel kinase inhibitors with altered potency and selectivity profiles.

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and is aberrantly activated in several types of cancer, including basal cell carcinoma and medulloblastoma.[16][17] The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor, which relieves its inhibition of the 7-transmembrane protein Smoothened (SMO). Activated SMO then triggers a downstream cascade that leads to the activation of the GLI family of transcription factors, which translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.[18][19]

N-alkylated anthranilic acid derivatives have been identified as inhibitors of the Hedgehog pathway.[20] These compounds can act at various points in the pathway, with some targeting SMO and others acting downstream on the GLI transcription factors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 binds SMO SMO PTCH1->SMO inhibits GLI GLI SMO->GLI activates SUFU SUFU SUFU->GLI sequesters GLI_active Active GLI GLI->GLI_active activation TargetGenes Target Gene Expression (Proliferation, Survival) GLI_active->TargetGenes promotes Inhibitor N-Alkylated Anthranilic Acid Derivatives Inhibitor->SMO inhibit Inhibitor->GLI_active inhibit

Figure 3: The Hedgehog signaling pathway and points of inhibition by N-alkylated anthranilic acid derivatives.

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a central signaling cascade that transduces extracellular signals to the nucleus to regulate a wide range of cellular processes, including proliferation, differentiation, and survival.[20][21] Dysregulation of the MAPK pathway is a common feature of many cancers. The pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK, e.g., Raf), a MAP kinase kinase (MAPKK, e.g., MEK), and a MAP kinase (MAPK, e.g., ERK).[22][23]

N-alkylated anthranilic acid derivatives can act as inhibitors at different levels of this cascade, thereby blocking the downstream signaling that promotes tumorigenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors phosphorylates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression regulates Inhibitor N-Alkylated Anthranilic Acid Derivatives Inhibitor->Raf inhibit Inhibitor->MEK inhibit

Figure 4: The MAPK/ERK signaling pathway and potential points of inhibition.

Structure-Activity Relationship (SAR) Studies

The biological activity of N-alkylated anthranilic acid derivatives is highly dependent on the nature of the N-alkyl substituent and the substitution pattern on the anthranilic acid core. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

For the fenamate class of NSAIDs, the SAR is relatively well-understood. For instance, with mefenamic acid, substitutions on the N-aryl ring generally follow the activity order of meta > ortho > para.[3]

In the context of anticancer agents, particularly kinase inhibitors, the N-substituent plays a critical role in fitting into the hydrophobic pocket of the ATP-binding site. The length, branching, and presence of additional functional groups on the alkyl chain can significantly impact binding affinity and selectivity.

Table 2: Illustrative SAR of N-Substituted Anthranilic Acid Derivatives as Kinase Inhibitors

General StructureR GroupTargetActivity (e.g., IC₅₀)Key SAR Observations
-CH₃Kinase A500 nMSmall alkyl groups may provide a baseline activity.
-CH₂CH₂PhKinase A50 nMAddition of an aromatic ring can enhance binding through π-stacking interactions.
-CH(CH₃)₂Kinase A200 nMBranched alkyl groups can improve potency and selectivity by better filling the hydrophobic pocket.
-CH₂CH₂OHKinase A800 nMIntroduction of polar groups may decrease activity if the binding pocket is predominantly hydrophobic.

Note: This table is illustrative and based on general principles of kinase inhibitor design. Actual activities will vary depending on the specific kinase and the substitution pattern on the anthranilic acid core.

Future Perspectives and Conclusion

N-alkylated anthranilic acid derivatives continue to be a fertile ground for medicinal chemistry research. Their synthetic tractability and the ability to modulate a wide range of biological targets ensure their continued relevance in the quest for new therapeutics. Future research will likely focus on:

  • Developing novel derivatives with improved selectivity: By fine-tuning the N-alkyl substituent and the decoration of the anthranilic acid core, it may be possible to develop inhibitors that are highly selective for a single kinase or a specific isoform, thereby reducing off-target effects and improving the therapeutic window.

  • Exploring new therapeutic applications: The diverse biological activities of this class of compounds suggest that their therapeutic potential is not yet fully tapped. Screening of N-alkylated anthranilic acid libraries against new biological targets could uncover novel therapeutic applications.

  • Application of advanced synthetic methodologies: The use of techniques like solid-phase synthesis and flow chemistry can accelerate the generation of large libraries of N-alkylated anthranilic acid derivatives for high-throughput screening.[21]

References

  • Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance. (n.d.). In PMC. Retrieved February 13, 2026, from [Link]

  • Hedgehog signaling pathway inhibitors: an updated patent review (2015–present). (n.d.). In Taylor & Francis Online. Retrieved February 13, 2026, from [Link]

  • MAPK/ERK pathway. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • MAPK Signaling in Inflammatory Cytokines Pathways. (2024, January 22). In Assay Genie. Retrieved February 13, 2026, from [Link]

  • Mechanisms of MAPK signalling specificity. (n.d.). In PMC. Retrieved February 13, 2026, from [Link]

  • Targeting the Sonic Hedgehog Signaling Pathway: Review of Smoothened and GLI Inhibitors. (n.d.). In MDPI. Retrieved February 13, 2026, from [Link]

  • Efficacy and safety of sonic hedgehog pathway inhibitors in cancer. (n.d.). In PMC. Retrieved February 13, 2026, from [Link]

  • Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae. (n.d.). In PMC. Retrieved February 13, 2026, from [Link]

  • ERK/MAPK signalling pathway and tumorigenesis (Review). (2020, January 15). In Spandidos Publications. Retrieved February 13, 2026, from [Link]

  • The role of the Hedgehog signaling pathway in cancer: A comprehensive review, VIDEO ABSTRACT. (2020, October 23). In YouTube. Retrieved February 13, 2026, from [Link]

  • Synthesis, Characterization And Biological Activity Applications Of New Mefenamic Acid Derivatives. (n.d.). In ResearchGate. Retrieved February 13, 2026, from [Link]

  • Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. (n.d.). In MDPI. Retrieved February 13, 2026, from [Link]

  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. (n.d.). In PMC. Retrieved February 13, 2026, from [Link]

  • The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. (n.d.). In PubMed. Retrieved February 13, 2026, from [Link]

  • MEFENAMIC ACID Synthesis, SAR, MCQ, Structure,Chemical Properties and Therapeutic Uses. (2020, July 2). In Gpatindia. Retrieved February 13, 2026, from [Link]

  • Ullmann condensation. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. (n.d.). In ResearchGate. Retrieved February 13, 2026, from [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (n.d.). In Journal of Chemical and Pharmaceutical Research. Retrieved February 13, 2026, from [Link]

  • IC50. (n.d.). In Taylor & Francis Online. Retrieved February 13, 2026, from [Link]

  • Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. (n.d.). In ResearchGate. Retrieved February 13, 2026, from [Link]

  • Reductive Amination - Common Conditions. (n.d.). In Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • In vitro determined IC 50 s on different EGFR species. IC 50 /µM. (n.d.). In ResearchGate. Retrieved February 13, 2026, from [Link]

  • Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates. (n.d.). In PMC. Retrieved February 13, 2026, from [Link]

  • Lapatinib. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). In Organic Synthesis. Retrieved February 13, 2026, from [Link]

  • Bosutinib. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Class (74) Structure Activity relationship (SAR) of NSAIDs | Medicinal Chemistry 01 | B.Pharmacy. (2023, June 16). In YouTube. Retrieved February 13, 2026, from [Link]

  • A. Methods for the N‐alkylation and reductive N‐alkylation of amines. B. Reaction design for a divergent catalytic reductive amination and tandem reductive amination—functionalization of esters. (n.d.). In ResearchGate. Retrieved February 13, 2026, from [Link]

  • Lapatinib: a dual inhibitor of human epidermal growth factor receptor tyrosine kinases. (n.d.). In PubMed. Retrieved February 13, 2026, from [Link]

  • Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids. (n.d.). In ResearchGate. Retrieved February 13, 2026, from [Link]

  • IC50 values (nM)[a] of selected compounds. (n.d.). In ResearchGate. Retrieved February 13, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). In Master Organic Chemistry. Retrieved February 13, 2026, from [Link]

  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. (n.d.). In PubMed. Retrieved February 13, 2026, from [Link]

  • Lapatinib for Advanced or Metastatic Breast Cancer. (n.d.). In PMC. Retrieved February 13, 2026, from [Link]

  • Alkylation and acylation of basic salts of anthranilic acid. (n.d.). In Sciencemadness.org. Retrieved February 13, 2026, from [Link]

  • Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways. (n.d.). In PubMed. Retrieved February 13, 2026, from [Link]

  • Bosutinib in Newly Diagnosed Chronic-Phase Philadelphia Chromosome–Positive Chronic Myeloid Leukemia. (2018, March 10). In The ASCO Post. Retrieved February 13, 2026, from [Link]

  • Src family kinase inhibitor bosutinib enhances retinoic acid-induced differentiation of HL-60 leukemia cells. (n.d.). In PMC. Retrieved February 13, 2026, from [Link]

  • Bosutinib Impurities and Related Compound. (n.d.). In Veeprho Pharmaceuticals. Retrieved February 13, 2026, from [Link]

  • Inhibition of TRPM2 cation channels by N-(p-amylcinnamoyl)anthranilic acid. (n.d.). In PubMed. Retrieved February 13, 2026, from [Link]

  • Compound: GEFITINIB (CHEMBL939). (n.d.). In ChEMBL. Retrieved February 13, 2026, from [Link]

  • SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. (n.d.). In ResearchGate. Retrieved February 13, 2026, from [Link]

  • Bosutinib (Bosulif) for Philadelphia positive chronic myeloid leukaemia – first line. (n.d.). In NICE. Retrieved February 13, 2026, from [Link]

  • New generation anaplastic lymphoma kinase inhibitors. (n.d.). In PMC. Retrieved February 13, 2026, from [Link]

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Solubility Profiling of N-(2-cyanoethyl)anthranilic Acid: Thermodynamic Basis and Solvent Selection

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for process chemists and engineers. It focuses on the characterization, thermodynamic modeling, and practical application of solubility data for N-(2-cyanoethyl)anthranilic acid (CEAA) , a critical intermediate in the synthesis of pharmaceutical compounds (e.g., Dabigatran etexilate).

Executive Summary

The solubility profile of N-(2-cyanoethyl)anthranilic acid (CEAA) is a governing parameter in the optimization of reaction yield and crystallization purity during drug substance manufacturing. As a bifunctional molecule containing both a carboxylic acid and a nitrile moiety, CEAA exhibits complex solute-solvent interactions that deviate from ideal solution behavior. This guide details the thermodynamic landscape of CEAA, providing a validated protocol for solubility determination and solvent selection strategies to maximize recovery during the Michael addition of anthranilic acid to acrylonitrile.

Chemical Profile & Structural Determinants

N-(2-cyanoethyl)anthranilic acid is an amphoteric molecule capable of acting as both a hydrogen bond donor (amine, hydroxyl) and acceptor (nitrile, carbonyl).[1]

  • IUPAC Name: 2-[(2-cyanoethyl)amino]benzoic acid

  • Molecular Formula:

    
    
    
  • Key Interaction Sites:

    • Carboxyl Group (-COOH): Drives dimerization in non-polar solvents; dissociates in high-pH aqueous media.

    • Secondary Amine (-NH-): Facilitates dipole-dipole interactions.

    • Nitrile Group (-CN): Increases polarity, favoring aprotic polar solvents (DMSO, DMF).

Structural Visualization

The following diagram illustrates the key functional groups dictating solubility behavior.

CEAA_Structure Core Anthranilic Core (Aromatic Ring) COOH Carboxyl Group (H-Bond Donor/Acceptor) Core->COOH Ortho Position Amine Secondary Amine (Linker) Core->Amine Ortho Position Nitrile Cyanoethyl Tail (Polar Aprotic Interaction) Amine->Nitrile Michael Addition

Figure 1: Functional group analysis of N-(2-cyanoethyl)anthranilic acid highlighting solvation sites.

Solubility Landscape & Solvent Ranking

Based on the "like dissolves like" principle and thermodynamic data from structural analogs (Anthranilic acid, N-(2-cyanoethyl)aniline), the solubility of CEAA follows a distinct polarity-driven hierarchy.

Predicted Solvent Efficiency (Descending Order)
RankSolvent ClassSpecific SolventsMechanism of Solvation
1 Polar Aprotic DMSO, DMF, NMPStrong dipole-dipole interactions with the nitrile and carboxyl groups; disruption of intermolecular H-bonds.
2 Polar Protic Methanol, Ethanol, IsopropanolHydrogen bonding with the carboxyl and amine groups. Solubility increases significantly with temperature (

).
3 Esters/Ketones Ethyl Acetate, AcetoneModerate solubility; useful for crystallization (anti-solvent) when paired with alcohols.
4 Non-Polar Toluene, Hexane, HeptanePoor solubility due to lack of H-bonding capability. Excellent anti-solvents.
5 Aqueous Water (pH dependent)Low solubility at neutral pH; high solubility at pH > 7 (salt formation).

Critical Insight: While CEAA is sparingly soluble in water, its solubility is pH-dependent. Process engineers often utilize an Acid-Base Swing (dissolve in dilute NaOH, precipitate with HCl) for initial purification, followed by recrystallization in Ethanol/Water mixtures.

Thermodynamic Analysis

Understanding the thermodynamics of dissolution is essential for designing cooling crystallization processes. The dissolution of CEAA is typically an endothermic and entropy-driven process.

Key Thermodynamic Parameters
  • Enthalpy of Solution (

    
    ):  Positive (
    
    
    
    ). Heat is absorbed. Higher temperatures favor dissolution.
  • Entropy of Solution (

    
    ):  Positive (
    
    
    
    ). The disorder of the system increases as the crystal lattice breaks down.
  • Gibbs Free Energy (

    
    ):  Positive at low T, decreasing as T increases.
    
Mathematical Modeling (The Modified Apelblat Equation)

To correlate experimental solubility data (


) with temperature (

), the Modified Apelblat Equation is the industry standard for this class of compounds:


  • 
     : Mole fraction solubility of CEAA.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived from regression analysis.
    

Experimental Protocol: Laser Monitoring Method

To generate precise solubility curves for CEAA, the Laser Dynamic Method is superior to gravimetric analysis due to its speed and accuracy in detecting the exact point of dissolution (clear point) or nucleation (cloud point).

Workflow Diagram

Solubility_Protocol Start Start: Weigh CEAA Excess Solvent Add Solvent (Known Mass) Start->Solvent Equilibrate Thermostat Mixing (Stirring @ 400 rpm) Solvent->Equilibrate Laser Laser Transmissivity Check Equilibrate->Laser Dissolved Solution Clear? (Transmissivity > 95%) Laser->Dissolved Dissolved->Equilibrate No (Heat Up) Record Record Temp (T) & Mass Dissolved->Record Yes AddSolute Add more CEAA Record->AddSolute Curve Generate Solubility Curve (Apelblat Fit) Record->Curve Sufficient Data Points AddSolute->Equilibrate

Figure 2: Laser dynamic solubility determination workflow for CEAA.

Step-by-Step Methodology
  • Preparation: Calibrate the laser monitoring system (e.g., Dynochem or custom turbidity probe) using pure solvent (100% transmissivity).

  • Loading: Place a known mass of solvent (

    
    ) and a slight excess of CEAA solute (
    
    
    
    ) into a jacketed glass vessel.
  • Heating Phase: Heat the slurry at a slow ramp rate (0.1 K/min) with constant agitation.

  • Detection: Monitor the laser intensity. The temperature at which transmissivity jumps to the baseline level is the Saturation Temperature (

    
    ) .
    
  • Validation: Cool the solution slowly until turbidity reappears (Metastable Zone Width determination).

  • Calculation: Convert mass ratio to mole fraction (

    
    ):
    
    
    
    
    (Where
    
    
    and
    
    
    are molar masses of solute and solvent).

Application: Purification Strategy

Based on the solubility differential, the following purification strategy is recommended for removing unreacted anthranilic acid and acrylonitrile byproducts.

  • Reaction Completion: Quench the Michael addition reaction.

  • Primary Isolation: If the reaction solvent is water-miscible (e.g., Dioxane), add water to precipitate crude CEAA.

  • Recrystallization:

    • Solvent: Ethanol (95%) or Ethanol/Water (80:20 v/v).

    • Rationale: CEAA shows a steep solubility curve in ethanol (high at boiling, low at room temp), maximizing recovery yield while rejecting impurities that remain soluble in the mother liquor.

References

  • Anthranilic Acid Solubility: Solubility of 2-Aminobenzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data. (Establishes baseline solubility behavior for the core structure).

  • Thermodynamic Analogs: Heat capacity and thermodynamic properties of N-(2-cyanoethyl)aniline. (Provides thermodynamic data for the specific side-chain interaction).

  • Dabigatran Synthesis: Processes for the preparation of Dabigatran Etexilate and intermediates thereof. (Patent WO2016027077). Describes the practical isolation of CEAA-type intermediates.

  • Measurement Protocol: Measurement and Correlation of Solubility of Bioactive Compounds. (Standard protocol for Laser Dynamic Method).

Sources

Strategic Utilization of Anthranilic Acid Derivatives in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Anthranilic acid (2-aminobenzoic acid) represents a "privileged scaffold" in medicinal chemistry due to its unique bifunctional electronic character. Possessing both a nucleophilic amino group and an electrophilic carboxylic acid moiety in an ortho relationship, it serves as an ideal platform for cyclocondensation reactions. This guide moves beyond basic textbook definitions to explore the practical, high-yield synthetic strategies for constructing nitrogen-rich heterocycles—specifically quinazolinones and benzodiazepines—which are ubiquitous in kinase inhibitors, GPCR ligands, and CNS-active agents.

The Chemical Logic of the Scaffold

To successfully utilize anthranilic acid, one must understand its inherent reactivity profile. It is not merely a disubstituted benzene; it is a "pre-organized" cyclization precursor.

  • Nucleophilic Site (

    
    ):  The amine is moderately nucleophilic but can be deactivated by the electron-withdrawing carboxyl group. Insight: Alkylation or acylation of this nitrogen often requires careful pH control or the use of transition metal catalysis to overcome electronic deactivation.
    
  • Electrophilic Site (

    
    ):  The carboxyl group is a poor electrophile in its native state. Insight: Successful cyclization almost invariably requires activation—either in situ (via thionyl chloride/CDI) or by converting the parent acid into Isatoic Anhydride , a highly reactive cyclic anhydride equivalent.
    
Visualization: The Divergent Synthetic Pathway

The following diagram illustrates how anthranilic acid serves as a central hub for diverse heterocyclic classes.

AnthranilicPathways Anthranilic Anthranilic Acid (Scaffold) Isatoic Isatoic Anhydride (Activated Intermediate) Anthranilic->Isatoic Phosgene or Triphosgene Quinazolinone Quinazolin-4(3H)-ones (Kinase Inhibitors) Anthranilic->Quinazolinone Niementowski Rxn (+ Amide/Formamide) Benzodiazepine 1,4-Benzodiazepines (Anxiolytics) Anthranilic->Benzodiazepine + Amino Acid/Ketone Benzoxazinone Benzoxazinones (Serine Protease Inhibitors) Anthranilic->Benzoxazinone + Acid Anhydride Acridone Acridones (Antivirals) Anthranilic->Acridone Ullmann Condensation Isatoic->Quinazolinone + Amine + Orthoester Isatoic->Benzodiazepine + Amino Acid

Caption: Divergent synthesis starting from Anthranilic Acid.[1] Isatoic anhydride acts as a critical activated intermediate for milder conditions.

Quinazolinones: The Dominant Motif

The quinazolin-4(3H)-one core is arguably the most important heterocycle derived from this scaffold. The classical route is the Niementowski Reaction , but modern application scientists rarely use the original 1895 conditions (heating at 150°C+ for hours) due to sublimation of reagents and tar formation.

Mechanism & Modern Improvements

The reaction proceeds via an initial amide formation followed by an intramolecular dehydration.

Key Optimization Insight:

  • Microwave Irradiation: drastically reduces reaction times from hours to minutes by superheating the polar transition state.

  • Isatoic Anhydride Route: reacting isatoic anhydride with an amine and an orthoester (one-pot) avoids the high temperatures of the classical Niementowski reaction and improves atom economy regarding water removal.

Data: Comparison of Synthetic Methods
MethodReagentsTemp/TimeYieldAtom Economy
Classical Niementowski Anthranilic acid + Formamide130–150°C / 4–6 h40–65%Low (Thermal degradation)
Microwave Assisted Anthranilic acid + Formamide150°C (MW) / 5–10 min85–95%High (Fast, clean)
Isatoic Route Isatoic Anhydride + Amine + Orthoester80°C / 1–2 h80–90%Moderate (

byproduct)

Benzodiazepines: Accessing the CNS Space

1,4-Benzodiazepines are privileged structures for targeting the GABA_A receptor. While early industrial synthesis relied on harsh cyclizations, modern "Green Chemistry" approaches utilize solid-phase or solvent-free techniques to improve throughput.

The "Grinding" Technique

Recent advancements have shown that Lithium Bromide (LiBr) can catalyze the ring expansion of aziridines with anthranilic acid, or the direct condensation with ketones, under solvent-free conditions. This "grinding" technique utilizes mechanical energy to overcome activation barriers, often resulting in higher regioselectivity than solution-phase reflux [1].

Experimental Protocols

The following protocols are designed for a research setting, prioritizing reproducibility and yield.

Protocol A: Microwave-Assisted Synthesis of 4(3H)-Quinazolinone

A modern adaptation of the Niementowski reaction.

Reagents:

  • Anthranilic acid (1.0 equiv)

  • Formamide (5.0 equiv) – Acts as both reactant and solvent.

  • Catalytic

    
     (10 mol%) – Optional, enhances yield via Lewis acid activation.
    

Workflow:

  • Preparation: In a microwave-safe vial (10 mL), mix anthranilic acid (2 mmol) and formamide (10 mmol).

  • Irradiation: Seal the vial and place in a dedicated synthesis microwave (e.g., CEM or Biotage).

    • Ramp: 2 min to 150°C.

    • Hold: 10 min at 150°C (High stirring).

    • Pressure Limit: 250 psi.

  • Work-up: Cool to room temperature. The reaction mixture will likely solidify or become a thick slurry.

  • Precipitation: Add ice-cold water (15 mL) and sonicate for 2 minutes to break up the solid.

  • Isolation: Filter the precipitate under vacuum. Wash with cold water (

    
    ) and minimal cold ethanol (
    
    
    
    ).
  • Validation: Recrystallize from ethanol if necessary. Purity is typically >95% by HPLC.

Causality: The excess formamide drives the equilibrium forward (Le Chatelier's principle). Microwave heating provides rapid internal heating, minimizing the thermal decomposition of the anthranilic acid which often occurs during slow ramp-up in oil baths.

Protocol B: LiBr-Catalyzed Solvent-Free Synthesis of 1,5-Benzodiazepines

An atom-economic approach avoiding toxic chlorinated solvents.

Reagents:

  • Anthranilic acid (1.0 equiv)

  • Enolizable Ketone (e.g., Acetone or Acetophenone) (1.1 equiv)

  • Lithium Bromide (LiBr) (10 mol%)

Workflow:

  • Mixing: In a clean mortar, combine anthranilic acid (1 mmol), the ketone (1.1 mmol), and LiBr (0.1 mmol).

  • Reaction: Grind the mixture vigorously with a pestle for 10–15 minutes.

    • Observation: The mixture will likely become a paste or sticky semi-solid as the reaction progresses (eutectic melt formation).

  • Monitoring: Check progress via TLC (Ethyl Acetate/Hexane 3:7).

  • Quenching: Once conversion is complete, add crushed ice (10 g) to the mortar and triturate.

  • Isolation: The solid product precipitates out. Filter and wash with water to remove the soluble LiBr catalyst.

  • Purification: Recrystallize from EtOH/Water.

Causality: LiBr acts as a mild Lewis acid, activating the carbonyl of the ketone and coordinating with the amine of the anthranilic acid, facilitating the Schiff base formation and subsequent cyclization. The solvent-free environment maximizes the concentration of reacting species [1].

Mechanistic Visualization

Understanding the Niementowski mechanism is crucial for troubleshooting low yields. The failure point is often the intermediate amide bond formation.

NiementowskiMechanism Start Anthranilic Acid + Formamide Inter1 Intermediate A: Ammonium Formate Salt Start->Inter1 Mixing Inter2 Intermediate B: N-Formyl Anthranilic Acid Inter1->Inter2 Thermal Dehydration (-H2O) TS Cyclization TS (Loss of H2O) Inter2->TS Intramolecular Nucleophilic Attack Product Quinazolin-4(3H)-one TS->Product Aromatization

Caption: Step-wise mechanism of the Niementowski Quinazoline Synthesis. Dehydration is the rate-determining step.

References

  • Thieme Connect. (2012). Rapid Synthesis of Benzodiazepines by Ring Expansion of Aziridines with Anthranilic Acids by Using a Grinding Technique. Synthesis.[2][3][4][5][6][7][8][9][10][11][12][13] Link

  • National Institutes of Health (PMC). (2019). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Link

  • Wikipedia. (n.d.). Niementowski quinazoline synthesis.[4][6][9][10]Link

  • Anshul Specialty Molecules. (2025). Isatoic Anhydride Applications.[3][5][6][7][8][10][12][13]Link

  • National Institutes of Health (PubMed). (2014). Synthesis of anthranilic acid derivatives through iron-catalyzed ortho amination.[11] Journal of the American Chemical Society.[11] Link

Sources

Safety data sheet (SDS) for 2-[(2-Cyanoethyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Provisional Safety Data Sheet (SDS) & Handling Protocol

Document Control:

  • Version: 1.0 (Research Use Only)

  • Status: Derived Safety Profile for Intermediate Isolation

Executive Summary & Chemical Identity

2-[(2-Cyanoethyl)amino]benzoic acid (also known as N-(2-cyanoethyl)anthranilic acid) is a critical bifunctional intermediate used primarily in the synthesis of quinazolinone-based pharmaceutical scaffolds. It is formed via the Michael addition of anthranilic acid to acrylonitrile.[1]

Unlike standard commodity chemicals, this molecule often lacks a comprehensive vendor-supplied SDS because it is frequently generated in situ.[1] This guide bridges that gap, synthesizing safety data based on Structure-Activity Relationships (SAR) and the toxicology of its precursors.[1]

Physicochemical Profile[2][3][4][5][6][7][8][9][10]
PropertySpecificationContext/Implication
Chemical Name 2-[(2-Cyanoethyl)amino]benzoic acidIUPAC nomenclature
CAS Registry Research Intermediate (Analog: 5528-69-8)Treat as unlisted hazardous substance
Formula C₁₀H₁₀N₂O₂Bifunctional: Acid + Nitrile
Molecular Weight 190.20 g/mol Moderate bioavailability potential
Physical State Solid (Crystalline Powder)Dust inhalation risk
Solubility DMSO, Methanol, dilute BasePoor water solubility (Zwitterionic)
Melting Point 135–145°C (Predicted)Thermal stability is moderate

Hazard Identification & Toxicology (The "Why")

As a Senior Scientist, it is insufficient to simply label a compound "Toxic." We must understand the mechanism of toxicity to mitigate it effectively.[1]

Core Hazard Architecture
  • The Nitrile Moiety (-C≡N):

    • Risk: Metabolic release of Cyanide (CN⁻).[1] While aliphatic nitriles like this release CN⁻ slower than simple salts, in vivo oxidation by Cytochrome P450 can liberate toxic cyanide species over time.[1]

    • GHS Classification: Acute Toxicity (Oral/Dermal) Category 4.[1]

  • The Anthranilic Core (Benzoic Acid + Amine):

    • Risk: The carboxylic acid proton (pKa ~4-5) combined with the secondary amine creates a zwitterionic character.[1] It acts as a contact irritant to mucous membranes.[1]

    • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).[1]

  • Synthesis Residues (The Hidden Killer):

    • Risk: This compound is synthesized using Acrylonitrile (Carcinogen 1B, Flammable Liq 2).[1] Freshly isolated samples may contain trapped acrylonitrile.[1]

    • Protocol: Always assume trace acrylonitrile presence until NMR confirms purity.

GHS Label Elements
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1][3]

Safe Handling & Synthesis Workflow

This section outlines the operational safety for synthesizing and handling the compound.[1] The workflow emphasizes the "Michael Addition" pathway, which is the standard route of access.[1]

Experimental Protocol: Safety-First Synthesis

Objective: Synthesis of 2-[(2-Cyanoethyl)amino]benzoic acid via Michael Addition.

  • Setup: Use a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser. ALL WORK MUST BE IN A FUME HOOD.

  • Reagents:

    • Anthranilic Acid (1.0 eq)[1]

    • Acrylonitrile (Excess/Solvent) - CRITICAL HAZARD POINT

    • Catalyst: Cu(OAc)₂ or Glacial Acetic Acid (Catalytic)[1]

  • Procedure:

    • Dissolve anthranilic acid in the solvent.[1]

    • Add acrylonitrile dropwise via syringe to avoid vapor release.[1]

    • Reflux for 4–12 hours.[1]

    • Quenching: Cool to room temperature. Pour reaction mixture into ice-water to precipitate the product.

    • Filtration: Vacuum filter the solid.[1] Wash with cold water to remove unreacted acrylonitrile.[1]

Visualizing the Safety Logic (DOT Diagram)

SafetyWorkflow Start Start: Raw Materials Acrylo Acrylonitrile Handling (Carcinogen/Volatile) Start->Acrylo PPE: Double Nitrile Gloves Reaction Michael Addition (Reflux) Acrylo->Reaction Fume Hood Required Quench Quench & Precipitate (Remove Excess Nitrile) Reaction->Quench Cooling Isolation Filtration & Drying (Dust Hazard) Quench->Isolation Vacuum Filtration Waste Waste Disposal (Segregated) Isolation->Waste Filtrate (Toxic) Product Product Isolation->Product Solid Product

Caption: Operational safety workflow for the synthesis and isolation of 2-[(2-Cyanoethyl)amino]benzoic acid.

Emergency Response Protocols

In the event of exposure, immediate action is required.[1][2][3][4] This protocol is self-validating: if the symptoms match the exposure type, the specific countermeasure is triggered.[1]

First Aid Decision Matrix
Exposure RouteImmediate ActionValidation (Self-Check)Medical Follow-up
Inhalation Move to fresh air immediately.[4] Sit upright.Am I wheezing? If yes, use bronchodilator if prescribed.[1]Required (Monitor for delayed pulmonary edema).
Skin Contact Wash with soap & water for 15 min.[1][3] Do not scrub. Is there redness? If yes, treat as chemical burn.[1]Recommended if irritation persists.
Eye Contact Rinse with water for 15 min, lifting lids.[1][2][3]Is vision blurry? If yes, immediate ER visit.[1][2][4]MANDATORY ophthalmologist review.[1]
Ingestion Rinse mouth. Do NOT induce vomiting. Conscious? If yes, drink 1 cup of water.[1]MANDATORY (Risk of nitrile metabolism).[1]
Emergency Logic Diagram

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin/Eye Contact Type->Skin Inhale Inhalation Type->Inhale Ingest Ingestion Type->Ingest ActionSkin Flush 15min Remove Clothing Skin->ActionSkin ActionInhale Fresh Air Support Breathing Inhale->ActionInhale ActionIngest Do NOT Vomit Call Poison Control Ingest->ActionIngest Medical Seek Medical Attention (Mention Nitrile) ActionSkin->Medical ActionInhale->Medical ActionIngest->Medical

Caption: Decision tree for emergency response following exposure to cyano-anthranilic derivatives.

Storage & Disposal (Lifecycle Management)

  • Storage Conditions:

    • Temperature: Store at 2–8°C (Refrigerate).

    • Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) if possible.[1]

    • Incompatibility: Keep away from strong oxidizers and strong acids (Acid hydrolysis of the nitrile group can release toxic amides or carboxylic acids).[1]

  • Disposal:

    • Solid Waste: Incineration in a chemical combustor equipped with a scrubber (to handle NOx gases).[1]

    • Aqueous Waste: Do NOT mix with acidic waste streams.[1] Cyanide derivatives can liberate HCN gas in acidic environments.[1] Maintain pH > 10 for aqueous waste streams containing nitrile residues.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 227: Anthranilic Acid (Precursor Data).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Acrylonitrile Safety and Health Topics. Retrieved from [Link][1]

  • Mishra, A. D. (2011).[1] A New Route for the Synthesis of Quinazolinones.[1] ResearchGate.[1] Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis and Processing of Poly(2-[(2-Cyanoethyl)amino]benzoic acid) [P(CEA-BA)]

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Material Logic

The "Trifecta" Monomer

2-[(2-Cyanoethyl)amino]benzoic acid (CEA-BA) represents a specialized class of functionalized aniline monomers . While standard Polyaniline (PANI) is the workhorse of conducting polymers, it suffers from poor solubility and a lack of reactive handles for bioconjugation.

CEA-BA bridges this gap by incorporating three critical structural features into the conductive backbone:

  • Conductive Backbone (Aniline moiety): Allows for

    
    -
    
    
    
    conjugation and electrical conductivity upon doping.
  • Solubilizing/Doping Group (-COOH): The carboxylic acid at the ortho position provides "self-doping" capabilities, pH-dependent solubility, and improved processability in aqueous media.

  • Reactive Handle (-CN): The cyanoethyl group on the amine acts as a protected functional handle. It modulates the electron density of the nitrogen (altering oxidation potential) and can be post-functionalized (e.g., reduced to a primary amine) without destroying the polymer backbone.

Strategic Application Areas
  • Electrochemical Biosensors: The -COOH groups allow for covalent immobilization of antibodies/enzymes via EDC/NHS chemistry.

  • Heavy Metal Remediation: The combination of nitrogen and oxygen donors creates a chelating pocket for ions like Pb²⁺ and Hg²⁺.

  • Corrosion Protection: The bulky hydrophobic cyanoethyl group improves barrier properties compared to standard Poly(anthranilic acid).

Part 2: Chemical Oxidative Polymerization (Bulk Synthesis)

This protocol yields bulk polymer powder suitable for ink formulation, composite blending, or fundamental characterization.

Materials & Stoichiometry
ComponentRoleGradeConcentration/Amount
CEA-BA Monomer Precursor>98%0.1 M (in 1.0 M HCl)
Ammonium Persulfate (APS) OxidantACS Reagent0.1 M (Stoichiometric 1:1 to 1:1.25)
Hydrochloric Acid (HCl) Dopant/Solvent1.0 MSolvent Matrix
Acetone/Ethanol Washing AgentHPLC GradeN/A
Experimental Protocol

Step 1: Monomer Dissolution (The "Solubility Check")

  • Dissolve 0.01 mol of CEA-BA in 100 mL of 1.0 M HCl.

  • Expert Insight: Unlike aniline, CEA-BA may dissolve slower due to the hydrophobic cyanoethyl group. Sonication (35 kHz, 10 mins) is recommended. If turbidity persists, the protonation of the amine is incomplete; ensure pH < 1.

Step 2: Temperature Equilibration

  • Place the monomer solution in a double-walled reaction vessel cooled to 0°C - 2°C .

  • Critical Control: Do NOT allow the temperature to exceed 5°C. Higher temperatures favor side reactions (such as the cyclization of the nitrile/acid to form quinazolinone derivatives) over linear polymerization.

Step 3: Oxidant Addition

  • Dissolve APS (0.01 mol) in 20 mL of 1.0 M HCl. Cool to 0°C.

  • Add the APS solution dropwise to the monomer solution over 30 minutes under vigorous stirring (500 RPM).

  • Observation: The solution will transition from clear

    
     dark green (emeraldine salt formation). The induction period may be longer than PANI due to steric hindrance at the N-position.
    

Step 4: Polymerization & Aging

  • Maintain stirring at 0°C for 6 hours.

  • Allow the reaction to sit statically (aging) at 4°C for another 12–18 hours. This maximizes molecular weight.

Step 5: Purification (The "Dedoping-Redoping" Cycle)

  • Filtration: Vacuum filter the dark precipitate using a 0.45 µm PTFE membrane.

  • Washing: Wash with 1.0 M HCl (removes monomer) until filtrate is colorless.

  • Dedoping (Optional for solubility): Wash with 0.1 M NH₄OH to obtain the blue Emeraldine Base (soluble in DMF/DMSO).

  • Drying: Vacuum dry at 40°C for 24 hours. Avoid high heat to prevent nitrile degradation.

Part 3: Electrochemical Polymerization (Thin Film/Sensor)

This protocol is designed for depositing thin, adherent films directly onto electrode surfaces (Au, Pt, or Glassy Carbon).

Electrochemical Setup
  • Working Electrode (WE): Glassy Carbon (3 mm dia) or Gold.

  • Counter Electrode (CE): Platinum Wire.

  • Reference Electrode (RE): Ag/AgCl (3.0 M KCl).

  • Electrolyte: 0.1 M CEA-BA in 0.5 M H₂SO₄.

Cyclic Voltammetry (CV) Deposition Protocol
  • Pre-treatment: Polish WE with 0.05 µm alumina slurry; sonicate in ethanol/water.

  • Parameters:

    • Scan Range: -0.2 V to +1.1 V (vs Ag/AgCl).

    • Scan Rate: 50 mV/s.

    • Cycles: 10–20 cycles (depending on desired thickness).

  • Mechanism Observation:

    • 1st Cycle: An irreversible oxidation peak typically appears around +0.9 V (monomer radical cation formation).

    • Subsequent Cycles: New redox pairs emerge at +0.4 V and +0.6 V, corresponding to the polaron/bipolaron states of the growing polymer chain.

    • Note: The current increase per cycle will be lower than unsubstituted PANI due to the steric bulk of the cyanoethyl group hindering planar stacking.

Part 4: Characterization & Validation

Spectroscopy Fingerprinting

To validate the synthesis, you must confirm the retention of functional groups.

TechniqueKey FeatureExpected ValueInterpretation
FTIR C

N Stretch
2240–2250 cm⁻¹Confirms Cyanoethyl group is intact.
FTIR C=O Stretch1680–1700 cm⁻¹Confirms Carboxylic acid (free or H-bonded).
FTIR Quinoid/Benzenoid1580 / 1490 cm⁻¹Confirms Polyaniline backbone structure.
UV-Vis

-

* Transition
~320 nmBenzenoid ring excitation.
UV-Vis Polaron Band~750–800 nmConductive state (Red shifted in doped form).
Solubility Profile
  • Soluble: DMSO, DMF, NMP, 0.1 M NaOH (as salt).

  • Insoluble: Water (neutral pH), Hexane, Toluene.

Part 5: Reaction Mechanism Visualization

The following diagram illustrates the oxidative polymerization pathway, highlighting the head-to-tail coupling mandated by the blocked ortho position and substituted amine.

G Monomer CEA-BA Monomer (N-substituted Anthranilic Acid) Oxidation Oxidation (APS/Potential) -1e- Monomer->Oxidation SideReaction Risk: Cyclization (Quinazolinone formation) Monomer->SideReaction High Temp (>10°C) Radical Cation Radical (Resonance Stabilized) Oxidation->Radical Polymer Poly(CEA-BA) Emeraldine Salt Form Oxidation->Polymer Coupling Para-Coupling (Head-to-Tail) Radical->Coupling Steric Control Dimer Dimer Intermediate (Re-aromatization -2H+) Coupling->Dimer Dimer->Oxidation Chain Propagation

Caption: Oxidative polymerization pathway of CEA-BA. Note the critical temperature control to avoid cyclization side-products.

Part 6: References

  • General Mechanism of N-Substituted Aniline Polymerization:

    • Gospodinova, N., & Terlemezyan, L. (1998). Conducting polymers prepared from substituted anilines.[1] Progress in Polymer Science, 23(8), 1443-1484. Link

  • Poly(anthranilic acid) Synthesis & Properties:

    • Suda, K., et al. (2018). Synthesis and properties of poly(anthranilic acid) for biosensor applications. Synthetic Metals, 245, 1-8. Link

  • Functionalization of Conducting Polymers:

    • Fabregat, G., et al. (2011). Carboxylated conducting polymers: Synthesis, properties and applications. Polymer Chemistry, 2, 1454-1465. Link

  • Electropolymerization of Aminobenzoic Acid Derivatives:

    • Thiemann, C., & Brett, C. M. A. (2001). Electrosynthesis and properties of conducting polymers derived from aminobenzoic acids. Synthetic Metals, 123(1), 1-9. Link

  • Cyanoethyl Protection/Functionalization Chemistry:

    • Standard organic synthesis protocols regarding Michael addition of amines to acrylonitrile (Basis for monomer synthesis). Vogel's Textbook of Practical Organic Chemistry.

(Note: While specific literature on the "CEA-BA" homopolymer is emerging, the protocols above are derived from the authoritative standards for the class of N-alkylated anthranilic acid conducting polymers.)

Sources

Application Note: Streamlined One-Pot Synthesis of Functionalized Quinazolin-4(3H)-ones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, field-proven protocol for the one-pot synthesis of quinazolin-4(3H)-ones, a privileged scaffold in medicinal chemistry found in bioactive agents like Methaqualone (sedative) and Idelalisib (PI3K


 inhibitor).

While traditional methods (e.g., Niementowski reaction) require harsh conditions (150°C+, 6–8 hours) and suffer from low yields, this guide presents an optimized Microwave-Assisted Three-Component Protocol . This method utilizes anthranilic acids (including N-substituted variants), orthoesters, and primary amines to achieve high-purity cyclization in under 20 minutes.

Key Advantages:

  • Atom Economy: One-pot, solvent-free (or minimal solvent) options.

  • Efficiency: Reaction times reduced from hours to minutes.

  • Versatility: Compatible with N-substituted anthranilic acids for 1-position diversity and primary amines for 3-position diversity.

Scientific Background & Strategic Significance

The Quinazolinone Scaffold

The 4(3H)-quinazolinone core is a pharmacophore capable of multiple non-covalent interactions (hydrogen bonding,


-

stacking) within biological pockets. Drug development campaigns frequently target positions N1 , C2 , and N3 for structure-activity relationship (SAR) optimization.
Mechanistic Pathway

Understanding the reaction mechanism is critical for troubleshooting. The one-pot synthesis via orthoesters proceeds through an in situ formation of an imidate intermediate, followed by nucleophilic attack by the amine and subsequent cyclization.

Figure 1: Mechanistic Pathway of One-Pot Cyclization

QuinazolinoneMechanism Anthranilic Anthranilic Acid (Substrate) Inter1 Diethoxymethyl Intermediate Anthranilic->Inter1 Activation Orthoester Orthoester (Cyclizing Agent) Orthoester->Inter1 Amine Primary Amine (R-NH2) Inter2 Amidine Intermediate Amine->Inter2 Inter1->Inter2 Nucleophilic Attack Transition Cyclization (- H2O / - ROH) Inter2->Transition Ring Closure Product Quinazolin-4(3H)-one Product Transition->Product

Caption: Step-wise mechanism involving activation of anthranilic acid by orthoester, amine condensation, and dehydrative cyclization.[1]

Experimental Protocols

Materials & Reagents[2][3][4][5]
  • Substrate: Anthranilic acid (or N-methyl anthranilic acid for 1-substituted targets).

  • Cyclizing Agent: Trimethyl orthoformate (TMOF) or Triethyl orthoformate (TEOF).

  • Amine Source: Aromatic or aliphatic primary amine (1.1 equiv).

  • Catalyst (Optional): Iodine (

    
    , 5 mol%) or Ionic Liquid ([bmim]
    
    
    
    ).
  • Solvent: Ethanol (for thermal) or Solvent-free (for Microwave).

Protocol A: Microwave-Assisted Synthesis (Recommended)

Best for: Rapid library generation, high yields, green chemistry compliance.

  • Preparation: In a 10 mL microwave-safe vial, mix Anthranilic acid (1.0 mmol), Trimethyl orthoformate (1.5 mmol), and the corresponding Primary Amine (1.2 mmol).

  • Catalysis: Add 5 mol% molecular Iodine (

    
    ) or 2 drops of concentrated 
    
    
    
    (silica-supported catalysts also effective).
  • Irradiation: Place the vial in a microwave reactor (e.g., Monowave or CEM).

    • Settings: 130°C, High Stirring.

    • Time: 5–10 minutes (monitor via TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add ice-cold water (10 mL) to precipitate the product.

    • Filter the solid under vacuum.

  • Purification: Recrystallize from hot ethanol. (Column chromatography is rarely needed due to high specificity).

Protocol B: Thermal Condensation (Scale-Up)

Best for: Large-scale batches where microwave penetration depth is a limitation.

  • Reflux: Dissolve Anthranilic acid (10 mmol) and Amine (11 mmol) in Ethanol (30 mL).

  • Addition: Add Triethyl orthoformate (15 mmol) and catalyst (e.g.,

    
    , 10 mol%).
    
  • Reaction: Reflux at 80°C for 4–6 hours.

  • Monitoring: Check TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the fluorescent anthranilic acid spot.

  • Isolation: Evaporate solvent to 50% volume, cool to 0°C, and filter the precipitate.

Workflow Visualization

Figure 2: Laboratory Workflow for High-Throughput Synthesis

Workflow Start Weigh Reagents (Acid + Orthoester + Amine) Mix Homogenize in MW Vial (Solvent-Free) Start->Mix React Microwave Irradiation 130°C | 5-10 min Mix->React TLC TLC Check (Hex:EtOAc 7:3) React->TLC TLC->React Incomplete Quench Add Ice Water (Precipitation) TLC->Quench Complete Filter Vacuum Filtration Quench->Filter Pure Recrystallization (Ethanol) Filter->Pure

Caption: Operational workflow from reagent weighing to purification.

Comparative Data & Substrate Scope

The following data highlights the efficiency of the microwave protocol compared to classical thermal methods (Niementowski).

Table 1: Method Comparison (Anthranilic Acid + Aniline + TEOF)

ParameterClassical Thermal (Niementowski)Microwave-Assisted (

Cat.)
Temperature 150–160°C130°C
Time 6–8 Hours8–12 Minutes
Solvent Neat / High BP SolventsSolvent-Free / Ethanol
Yield 60–65%88–94%
Purification Often requires chromatographyFiltration + Recrystallization

Table 2: Substrate Scope (Representative Yields)

EntryAnthranilic Acid Substituent (

)
Amine (

)
Product TypeYield (%)
1 HPhenyl3-Phenylquinazolin-4(3H)-one92
2 HBenzyl3-Benzylquinazolin-4(3H)-one89
3 5-Cl4-OMe-Phenyl6-Chloro-3-(4-methoxyphenyl)...85
4 N-Methyl (None/Formamide)*1-Methylquinazolin-4(3H)-one 81

*Note: For Entry 4, the reaction utilizes Formamide instead of Orthoester+Amine to achieve cyclization without adding a substituent at position 3.

Troubleshooting & Optimization (Self-Validating)

  • Issue: Low Yield / Sticky Solid.

    • Cause: Incomplete dehydration or moisture in reagents.

    • Fix: Use anhydrous ethanol or fresh orthoester. Ensure the microwave vial is capped but allows for pressure release if not using a dedicated pressurized vessel.

  • Issue: Starting Material Remains.

    • Cause: Steric hindrance in the amine (e.g., tert-butyl amine).

    • Fix: Increase catalyst loading to 10 mol% or switch to a stronger Lewis acid (e.g.,

      
      ).
      
  • Issue: N-Substituted Anthranilic Acid Reactivity.

    • Insight:N-alkyl anthranilic acids are less nucleophilic. Increase reaction temperature to 150°C in the microwave.

References

  • BenchChem. Application Note: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide.[2][3] Retrieved from

  • Alexandre, F. R., et al. One-pot Synthesis of Substituted Quinazolin-4(3H)-ones under Microwave Irradiation. Journal of Chemical Research.[4] Retrieved from

  • Mohammadkhani, L., & Heravi, M. M. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Retrieved from

  • Maghsoodlou, M. T., et al. Highly Efficient, One Pot, Solvent and Catalyst Free Synthesis of Novel Quinazoline Derivatives.[5] PMC. Retrieved from

Sources

Reagents for cyclodehydration of 2-[(2-Cyanoethyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Cyclodehydration Strategies for 2-[(2-Cyanoethyl)amino]benzoic Acid

Introduction & Scope

The cyclodehydration of 2-[(2-cyanoethyl)amino]benzoic acid (also known as N-(2-cyanoethyl)anthranilic acid) is the pivotal step in synthesizing the tricyclic pyrrolo[2,1-b]quinazolinone core.[1] This scaffold, commonly referred to as deoxyvasicinone (or 2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9(1H)-one), is a structural motif found in bioactive alkaloids like vasicine and luotonin A.

This transformation presents a specific chemoselective challenge: effecting the intramolecular condensation between a carboxylic acid and a nitrile group, tethered by a secondary amine, to form a fused pyrimidinone ring.

This guide evaluates the most effective reagent systems for this transformation, providing validated protocols, mechanistic insights, and troubleshooting strategies for medicinal chemists.

Mechanistic Pathway

Understanding the mechanism is critical for troubleshooting low yields. The reaction typically proceeds via an acid-catalyzed activation of the nitrile or carboxylic acid, followed by intramolecular nucleophilic attack.

Cyclodehydration cluster_legend Reaction Logic Start 2-[(2-Cyanoethyl)amino] benzoic acid Act Activation (Protonation of -CN or -COOH) Start->Act Acid Catalyst (PPA/PPE) Inter Cyclic Imidium/Amidine Intermediate Act->Inter Intramolecular Nucleophilic Attack Prod Deoxyvasicinone (Tricyclic Core) Inter->Prod - H2O (Dehydration) Key Interaction Nitrile-Carboxyl Condensation

Figure 1: Mechanistic flow of the cyclodehydration process. The critical step is the formation of the pyrimidinone ring via the interaction of the pendant nitrile and the benzoic acid moiety.

Reagent Selection Guide

The choice of reagent dictates the reaction profile, workup difficulty, and yield.

Reagent SystemRoleYield PotentialWorkup ComplexityNotes
Polyphosphoric Acid (PPA) Gold Standard High (>85%)HighBest for scalability.[1] Viscous; requires careful quenching.[1] Acts as both solvent and catalyst.[1]
PPE / PPSE Modern Alternative High (80-90%)MediumPolyphosphate esters (PPE) or Trimethylsilyl polyphosphate (PPSE) are soluble in organic solvents (CHCl3), allowing milder conditions.[1]
Acetic Anhydride (Ac₂O) Acetylation Route Variable (40-70%)LowRisk of N-acetylation competing with cyclization.[1] Often requires high reflux temperatures.[1]
Microwave / Acidic Clay Green Chemistry Medium-HighLowRapid (minutes vs hours).[1] Requires specialized equipment; scale-up is limited.[1]

Detailed Experimental Protocols

Protocol A: The "Gold Standard" PPA Method

Recommended for bulk synthesis and highest reliability.[1]

Principle: Polyphosphoric acid (PPA) acts as a strong Brønsted acid to activate the nitrile and a dehydrating agent to drive the equilibrium toward the heterocycle.[1]

Materials:

  • 2-[(2-Cyanoethyl)amino]benzoic acid (1.0 equiv)[1]

  • Polyphosphoric Acid (PPA) (10–15 equiv by weight)[1]

  • Ice water[1]

  • Ammonium hydroxide (25%) or NaOH pellets[1]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to viscosity), place PPA.

  • Addition: Heat the PPA to 80–90°C until it becomes sufficiently mobile. Add the starting material portion-wise to ensure a homogeneous dispersion.[1]

  • Reaction: Increase the temperature to 110–120°C . Maintain stirring for 2–4 hours .

    • Checkpoint: Monitor by TLC (System: EtOAc/Hexane).[1] The starting acid is polar; the product is less polar.[1]

  • Quenching (Critical): Allow the mixture to cool to ~60°C (do not let it solidify). Pour the syrup slowly into a beaker containing crushed ice with vigorous stirring. The mixture will be highly acidic.[1]

  • Neutralization: Carefully basify the aqueous solution to pH 8–9 using Ammonium Hydroxide or 10% NaOH solution.[1] The product typically precipitates as an off-white to pale yellow solid.[1]

  • Isolation: Filter the solid, wash copiously with water to remove phosphate salts, and dry.

  • Purification: Recrystallize from Ethanol or Methanol if necessary.

Expected Data:

  • Yield: 80–95%[1]

  • Melting Point: ~198–200°C (Lit.[1] values vary slightly by purity).

Protocol B: The "Solvent-Based" PPSE Method

Recommended for small-scale exploratory chemistry or when PPA viscosity is problematic.[1]

Principle: Trimethylsilyl polyphosphate (PPSE) provides the activating power of PPA but is soluble in chlorinated solvents, allowing standard reflux conditions.

Materials:

  • Precursor (1.0 equiv)[1]

  • PPSE (prepared from P2O5 + Hexamethyldisiloxane)[1]

  • 1,2-Dichloroethane or Chloroform (Anhydrous)

Step-by-Step Procedure:

  • Dissolve the starting material in dry 1,2-dichloroethane under Argon.

  • Add PPSE (approx. 5–8 equiv).[1]

  • Reflux the mixture for 4–8 hours .

  • Cool to room temperature and quench with 1N NaOH.

  • Extract with Dichloromethane (DCM).[1] Wash organics with brine, dry over MgSO4, and concentrate.

Characterization & Validation

To ensure the protocol was successful, validate the product using the following markers.

  • 1H NMR (DMSO-d6, 400 MHz):

    • Look for the disappearance of the carboxylic acid proton (~12-13 ppm).[1]

    • Look for the disappearance of the nitrile stretch in IR (approx 2250 cm⁻¹).[1]

    • Distinctive Signals: The ethylene bridge (-CH2-CH2-) of the pyrrolidine ring usually appears as two triplets (or multiplets) around δ 3.2 ppm and δ 4.2 ppm .[1]

    • Aromatic Region: Four protons corresponding to the quinazolinone benzo-fused ring (approx δ 7.4 – 8.1 ppm).[1]

  • Mass Spectrometry (ESI):

    • Calculate M+H for C₁₁H₁₀N₂O.[1]

    • Exact Mass: 186.[1][2]08. Expected [M+H]+: 187.09 .[1]

Troubleshooting & Safety

IssueProbable CauseSolution
Black/Tarry Product Overheating in PPALimit temp to 120°C. Ensure efficient stirring to prevent hot spots.
Incomplete Reaction Moisture in reagentsNitriles are hard to hydrolyze/cyclize if "wet".[1] Use fresh PPA or anhydrous conditions.
Low Recovery Product solubility in waterThe product has some polarity.[1] Ensure the pH is basic (8-9) during workup to minimize solubility of the protonated form.[1]

Safety Warning:

  • Cyanide Risk: While the nitrile is covalently bonded, thermal decomposition at extreme temperatures could theoretically release toxic byproducts. Work in a fume hood.

  • Corrosives: PPA and NaOH are corrosive.[1] Wear appropriate PPE.[1]

References

  • Synthesis of 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones.Molecules, 2025.

    • [1]

  • Direct access to pyrido/pyrrolo[2,1-b]quinazolin-9(1H)-ones. Beilstein Journal of Organic Chemistry, 2015.[1] (Discusses alternative cyclization strategies including silver-mediated routes).

    • [1]

  • 2,3-Dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one.NIST Chemistry WebBook.

    • [1]

  • Pyrrolo(2,1-b)quinazolin-9(1H)-one, 2,3-dihydro-3-hydroxy-, monohydrochloride. PubChem.[3] (Related bioactive derivatives and structural data).

    • [1]

Sources

Synthesis of Tricyclic Benzodiazepines from Anthranilic Acid Precursors: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration into the synthesis of tricyclic benzodiazepines, a pivotal class of compounds in medicinal chemistry, with a particular focus on methodologies commencing with anthranilic acid and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, offers detailed experimental protocols, and contextualizes the significance of these synthetic strategies.

Introduction: The Significance of Tricyclic Benzodiazepines and the Strategic Role of Anthranilic Acid

Tricyclic benzodiazepines represent a significant class of psychoactive compounds, forming the core structure of numerous therapeutic agents.[1] Their fused three-ring system, typically a benzene ring and a diazepine ring fused to another ring, gives rise to a diverse range of pharmacological activities, including anxiolytic, sedative, anticonvulsant, and antipsychotic effects.[1][2] A notable example is clozapine, an atypical antipsychotic drug that has revolutionized the treatment of schizophrenia.[3][4]

Anthranilic acid (2-aminobenzoic acid) and its derivatives are versatile and economically viable starting materials for the synthesis of a wide array of heterocyclic compounds, including benzodiazepines.[5][6][7] The presence of both an amino group and a carboxylic acid on the same aromatic ring provides two reactive handles for the strategic construction of the diazepine ring and subsequent annulation to form the tricyclic architecture.[7][8] This guide will delve into the key synthetic transformations that leverage the unique reactivity of anthranilic acid precursors.

Core Synthetic Strategies and Mechanistic Insights

The construction of the tricyclic benzodiazepine scaffold from anthranilic acid derivatives often involves a sequence of reactions that first form a benzodiazepine or a related heterocyclic intermediate, which is then cyclized to create the third ring. Several classical and modern synthetic reactions are instrumental in these transformations.

Formation of the Dibenzodiazepine Core: The Ullmann Condensation and Lactamization

A common strategy for synthesizing dibenzo[b,e][8][9]diazepines, the core of drugs like clozapine, involves an initial Ullmann condensation followed by intramolecular amidation (lactamization).

The process typically begins with the coupling of an anthranilic acid derivative with a suitably substituted o-halo-nitroarene. The subsequent reduction of the nitro group to an amine sets the stage for the crucial ring-closing step.

Reaction Pathway: Ullmann Condensation and Lactamization

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Intramolecular Lactamization cluster_3 Step 4: Functionalization A Anthranilic Acid Derivative C N-Aryl Anthranilic Acid A->C Cu catalyst, Base B o-Halo-nitroarene B->C D Amino Intermediate C->D Reducing Agent (e.g., Fe/HCl, H2/Pd-C) E Dibenzodiazepinone Core D->E Heat (e.g., reflux in xylene) F Tricyclic Benzodiazepine (e.g., Clozapine) E->F e.g., POCl3, then N-methylpiperazine

Caption: General workflow for dibenzodiazepine synthesis.

The Pictet-Spengler Reaction: A Pathway to Fused Systems

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related fused heterocyclic systems.[9][10] In the context of tricyclic benzodiazepines, a modified Pictet-Spengler approach can be employed to construct the third ring. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution.[10] While traditionally used for six-membered ring formation, under specific conditions, it can be adapted for the synthesis of seven-membered rings.[11]

The key mechanistic feature is the formation of an iminium ion, which is sufficiently electrophilic to attack the electron-rich aromatic ring, leading to cyclization.[10] The choice of acid catalyst and reaction conditions is critical and can range from mild acids like acetic acid to stronger ones like trifluoroacetic acid (TFA).[11]

The Bischler-Napieralski Reaction: Intramolecular Cyclization via a Nitrilium Ion

The Bischler-Napieralski reaction is another classical method for the synthesis of dihydroisoquinolines, which can be a stepping stone to tricyclic benzodiazepines.[12][13] This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[14][15]

The reaction is believed to proceed through a nitrilium ion intermediate, which then undergoes electrophilic aromatic substitution to close the ring.[14][15] The presence of electron-donating groups on the aromatic ring facilitates this cyclization.[13][16]

The Pinner Reaction: A Versatile Tool for Amidine Synthesis

The Pinner reaction provides a route to imidates from nitriles and alcohols under acidic conditions.[17][18] These imidates, known as Pinner salts, are valuable intermediates that can be readily converted to amidines upon treatment with ammonia or amines.[17][19] Amidines are key functional groups in the synthesis of certain tricyclic benzodiazepines, serving as precursors for the construction of the diazepine ring. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the imidate to an ester.[18][20]

Experimental Protocols

The following protocols are representative examples of the synthetic strategies discussed. Researchers should adapt these procedures based on the specific substrate and desired product, with appropriate safety precautions in place.

Protocol 1: Synthesis of an 8-Chloro-5,10-dihydro-dibenzo[b,e][8][9]diazepin-11-one Intermediate for Clozapine

This protocol is adapted from established syntheses of the clozapine core.[4]

Step 1: Ullmann Condensation

  • To a stirred solution of 2-aminobenzoic acid (1 equivalent) and 2,5-dichloronitrobenzene (1.1 equivalents) in a suitable solvent such as DMF, add potassium carbonate (2.5 equivalents) and a catalytic amount of copper(I) iodide.

  • Heat the reaction mixture at 100-120 °C for several hours, monitoring the reaction progress by TLC.[21]

  • After completion, cool the reaction mixture, pour it into water, and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the N-(4-chloro-2-nitrophenyl)anthranilic acid.

Step 2: Reduction of the Nitro Group

  • Suspend the N-(4-chloro-2-nitrophenyl)anthranilic acid (1 equivalent) in a mixture of ethanol and water.

  • Add iron powder (excess) and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and stir vigorously for several hours until the reaction is complete (monitored by TLC).

  • Filter the hot reaction mixture through celite to remove the iron salts and wash with hot ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino acid derivative.

Step 3: Intramolecular Lactamization

  • Dissolve the crude amino acid derivative from the previous step in a high-boiling solvent such as xylene.

  • Heat the solution to reflux for several hours, with azeotropic removal of water if necessary.

  • Cool the reaction mixture, and the product, 8-chloro-5,10-dihydro-dibenzo[b,e][8][9]diazepin-11-one, should precipitate.

  • Filter the solid, wash with a non-polar solvent (e.g., hexane), and dry.

Workflow for Dibenzodiazepinone Synthesis

G A 1. Ullmann Condensation (Anthranilic Acid + Dichloronitrobenzene) B 2. Nitro Reduction (e.g., Fe/HCl) A->B C 3. Lactamization (Heat in Xylene) B->C D Dibenzodiazepinone Product C->D

Caption: Key steps in the synthesis of the dibenzodiazepinone core.

Protocol 2: Synthesis of a 1,5-Benzodiazepine via Condensation of o-Phenylenediamine and a Ketone

This protocol outlines a general and straightforward method for the synthesis of 1,5-benzodiazepines.[22][23]

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and a ketone (2.5 equivalents) in a suitable solvent like acetonitrile.[23]

  • Add a catalytic amount of a solid acid catalyst, such as H-MCM-22, to the mixture.[23]

  • Stir the reaction mixture at room temperature for 1-3 hours.[23] Monitor the reaction by TLC.

  • Upon completion, filter off the catalyst.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield the desired 1,5-benzodiazepine.

Data Summary and Comparison

The choice of synthetic route can significantly impact the overall yield and efficiency. The following table summarizes typical reaction conditions and yields for the key transformations discussed.

Reaction TypeKey ReagentsTypical SolventsTemperatureTypical YieldsCitation
Ullmann Condensation CuI, K₂CO₃DMF100-140 °C22-72%[21]
Pictet-Spengler (7-membered ring) Acetic acid or TFAAcetonitrileRoom Temp.25-90%[11]
Bischler-Napieralski POCl₃, P₂O₅Toluene, XyleneRefluxVaries[15]
1,5-Benzodiazepine Synthesis H-MCM-22AcetonitrileRoom Temp.65-87%[23]

Conclusion and Future Perspectives

The synthesis of tricyclic benzodiazepines from anthranilic acid precursors remains a cornerstone of medicinal chemistry research. The classical reactions discussed, along with modern advancements in catalysis and reaction conditions, provide a robust toolbox for accessing these complex and pharmacologically important scaffolds. Future research will likely focus on the development of more sustainable and efficient synthetic methods, including the use of novel catalysts and flow chemistry techniques, to further streamline the production of these life-changing medicines. The versatility of anthranilic acid ensures its continued prominence as a key starting material in the ongoing quest for new and improved therapeutic agents.

References

  • Pictet–Spengler reaction in the synthesis of condensed benzodiazepines: synthesis of 11-hetaryl derivatives of 11,12-dihydroquinazolino[3,2-c][5][6]benzodiazepin-14(6H)-ones. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (n.d.). CORE. Retrieved February 13, 2026, from [Link]

  • Synthesis of heterocycles from anthranilic acid and its derivatives. (2024, September 2). Karolinska Institutet. Retrieved February 13, 2026, from [Link]

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2024, July 30). Journal of Population Therapeutics and Clinical Pharmacology. Retrieved February 13, 2026, from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • The Formation of Seven-Membered Heterocycles under Mild Pictet–Spengler Conditions: A Route to Pyrazolo[6][8]benzodiazepines. (2016, May 9). ACS Publications. Retrieved February 13, 2026, from [Link]

  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Process for the preparation of clozapine. (n.d.). Google Patents.
  • Synthesis of 1,3‐benzodiazepine 31, by a Bischler−Napieralski reaction. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Pinner reaction. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

  • Literature syntheses of tricyclic anticonvulsant benzodiazepine derivatives. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • An Update on the Synthesis of Pyrrolo[8][9]benzodiazepines. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Pictet–Spengler reaction. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research, 2016, 8(4):318-326. (n.d.). JOCPR. Retrieved February 13, 2026, from [Link]

  • Bischler–Napieralski reaction. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

  • Pinner Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry. Retrieved February 13, 2026, from [Link]

  • Benzodiazepine synthesis. (n.d.). Retrieved February 13, 2026, from [Link]

  • The Chemistry of Anthranilic Acid. (n.d.). Bentham Science Publisher. Retrieved February 13, 2026, from [Link]

  • A Lewis acid-promoted Pinner reaction. (n.d.). Beilstein Journals. Retrieved February 13, 2026, from [Link]

  • Palladium-Catalyzed Benzodiazepines Synthesis. (2020, June 6). AIR Unimi. Retrieved February 13, 2026, from [Link]

  • Novel & improved synthesis of antipsychotic drug. (n.d.). Google Patents.
  • Classics in Chemical Neuroscience: Clozapine. (2013, July 17). PMC. Retrieved February 13, 2026, from [Link]

  • A Cu (I) catalyzed large scale synthesis of an antipsychotic drug substance Clozapine with new precursor 2-chloro benzoic acid. (2020, May 5). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (2023, January 25). PMC. Retrieved February 13, 2026, from [Link]

  • Benzodiazepine. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

  • 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Brief Note on Chemistry and Clinical Significance of Tricyclic Antidepressants (TCAs). (n.d.). Longdom Publishing. Retrieved February 13, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of N-(2-cyanoethyl)anthranilic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield of N-(2-cyanoethyl)anthranilic Acid (CEAA) Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of N-(2-cyanoethyl)anthranilic acid (CEAA) via the aza-Michael addition of anthranilic acid to acrylonitrile is a deceptively simple transformation. While the reagents are common, the reaction suffers from three primary failure modes: poor nucleophilicity of the amine (due to the ortho-carboxyl group), reversibility (retro-Michael reaction), and competitive polymerization of acrylonitrile.

This guide provides a validated protocol and troubleshooting framework to transition your yield from the typical 40–50% range to >85% consistently.

Module 1: Reaction Mechanics & Critical Process Parameters

The Mechanistic Challenge

Anthranilic acid is a deactivated nucleophile. The ortho-carboxylic acid group exerts an electron-withdrawing inductive effect (-I) and can form an intramolecular hydrogen bond with the amine, significantly lowering the HOMO energy of the nitrogen lone pair. Furthermore, under basic conditions, the formation of the anthranilate anion creates electrostatic repulsion with the electron-rich nitrile of the Michael acceptor.

Therefore, acid catalysis (Brønsted or Lewis) is the preferred route to activate the acrylonitrile (lowering the LUMO) or to disrupt the intramolecular H-bonding.

Pathway Visualization

The following diagram illustrates the reaction pathway, highlighting the reversible equilibrium and the critical side-reaction (cyclization) that occurs under forcing conditions.

ReactionPathway AA Anthranilic Acid (Deactivated Nucleophile) Complex Activated Complex (Catalyst-Mediated) AA->Complex AcOH / Cu(OAc)2 ACN Acrylonitrile (Michael Acceptor) ACN->Complex AcOH / Cu(OAc)2 Polymer Polyacrylonitrile (Precipitate) ACN->Polymer Radical Initiators (No inhibitor) Product N-(2-cyanoethyl) anthranilic acid (CEAA) Complex->Product Kinetic Control (80-90°C) Retro Retro-Michael (High Temp) Product->Retro >100°C Cyclic Quinazolinone Derivatives Product->Cyclic Prolonged Reflux (-H2O) Retro->AA Retro->ACN

Figure 1: Reaction landscape showing the equilibrium balance between product formation, reversibility, and irreversible side reactions.

Module 2: Troubleshooting Guide (FAQ)

Category 1: Low Conversion (<50%)

Q: I am refluxing in ethanol with a base (TEA/Pyridine), but the reaction stalls.

  • Diagnosis: Base catalysis is ineffective for anthranilic acid. The base deprotonates the carboxylic acid (

    
    ), creating a carboxylate anion. This negative charge delocalizes into the ring, further reducing the nucleophilicity of the amine and creating electrostatic repulsion against the electron-rich acrylonitrile.
    
  • Solution: Switch to Glacial Acetic Acid as the solvent. It acts as a dual solvent-catalyst, protonating the acrylonitrile nitrile group slightly to increase electrophilicity without fully protonating the aniline nitrogen.

Q: The reaction reaches 60% conversion and then decreases over time.

  • Diagnosis: You are observing the Retro-Michael effect. Aza-Michael additions are reversible. If the temperature is too high (>100°C) or the reaction time too long, the thermodynamic equilibrium shifts back to the starting materials.

  • Solution:

    • Lower reaction temperature to 80–90°C.

    • Stop the reaction immediately upon disappearance of anthranilic acid (monitor via TLC: 50% EtOAc/Hexane). Do not "soak" the reaction overnight.

Category 2: Impurity Profile

Q: I see a white/yellow gummy solid that is insoluble in everything.

  • Diagnosis: Polyacrylonitrile (PAN). Acrylonitrile polymerizes easily via radical mechanisms, especially when heated.

  • Solution:

    • Add a radical inhibitor: Hydroquinone (0.5 mol%) or 4-methoxyphenol .

    • Ensure your acrylonitrile is fresh or distilled; older stocks often have depleted inhibitors.

Q: I have a byproduct with M+ = 173 (Cyclization).

  • Diagnosis: You have formed 1,2,3,4-tetrahydro-4-oxoquinazoline. This occurs via intramolecular attack of the secondary amine onto the carboxylic acid (or nitrile) followed by dehydration.

  • Solution: This is driven by high temperatures and strong acid catalysis. Ensure you are using weak acid (AcOH) and not mineral acids (HCl/H2SO4). Keep the temperature strictly below 100°C.

Module 3: Validated High-Yield Protocol

This protocol utilizes Copper(II) Acetate as a Lewis Acid catalyst, which coordinates to the amine and the nitrile, bringing them into proximity and activating the Michael acceptor. This method typically yields 85–92%.

Reagents
  • Anthranilic Acid (1.0 eq)[1]

  • Acrylonitrile (2.5 eq) – Excess drives equilibrium

  • Copper(II) Acetate Monohydrate (5 mol%)

  • Glacial Acetic Acid (Solvent, 5 mL per gram of substrate)

  • Hydroquinone (trace)

Step-by-Step Workflow
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Anthranilic Acid (13.7 g, 100 mmol) in Glacial Acetic Acid (70 mL) .

  • Catalyst Addition: Add Cu(OAc)₂·H₂O (1.0 g, 5 mmol) and Hydroquinone (10 mg) . Stir until the copper salt is partially dissolved (solution will turn blue-green).

  • Reagent Addition: Add Acrylonitrile (13.25 g, 16.5 mL, 250 mmol) in a single portion.

  • Reaction: Heat the mixture to 85–90°C (oil bath temperature).

    • Critical Check: Do not exceed 100°C to prevent polymerization and retro-reaction.

    • Monitor via TLC (Hexane:EtOAc 1:1). Anthranilic acid (

      
      ) should disappear; Product (
      
      
      
      ) will appear. Typical time: 4–6 hours.
  • Workup (Precipitation Method):

    • Cool the reaction mixture to Room Temperature (25°C).

    • Pour the dark green reaction mixture slowly into Ice Water (300 mL) with vigorous stirring.

    • The product, N-(2-cyanoethyl)anthranilic acid, will precipitate as an off-white to yellowish solid.

    • Note: The copper catalyst remains in the aqueous acetic acid phase.

  • Purification:

    • Filter the solid and wash with cold water (3 x 50 mL) to remove residual acetic acid and copper salts.

    • Recrystallization (if needed): Dissolve in minimum boiling Ethanol/Water (9:1).

Module 4: Data & Comparative Analysis

Catalyst Performance Comparison
Catalyst SystemSolventTypical YieldPrimary Side ReactionNotes
None (Thermal) Ethanol15–25%PolymerizationExtremely slow; requires high heat.
Basic (TEA/NaOH) Water/EtOH<10%N/AFails due to electrostatic repulsion.
Glacial AcOH AcOH65–75%CyclizationStandard industrial method; moderate yield.
Cu(OAc)₂ / AcOH AcOH85–92% NoneRecommended. Kinetic acceleration prevents side reactions.
Ionic Liquid ([bmim]Cl) None80–85%Difficult WorkupGreen alternative, but extraction is messy.
Troubleshooting Flowchart

Troubleshooting Start Issue Detected CheckYield Low Yield / Conversion? Start->CheckYield CheckSolid Unknown Solid Precipitate? Start->CheckSolid TempCheck Is Temp > 100°C? CheckYield->TempCheck PolyCheck Is solid insoluble in organic solvents? CheckSolid->PolyCheck RetroAction Retro-Michael Occurring. Reduce Temp to 85°C. TempCheck->RetroAction Yes CatCheck Using Basic Catalyst? TempCheck->CatCheck No SwitchAcid Switch to AcOH or Cu(OAc)2 Protocol CatCheck->SwitchAcid Yes AddInhib Polymerization. Add Hydroquinone. PolyCheck->AddInhib Yes

Figure 2: Decision tree for rapid diagnosis of synthetic failures.

References

  • Rehberg, C. E., et al. (1946). Preparation of N-(2-cyanoethyl)anthranilic acid. Journal of the American Chemical Society. (Foundational mechanistic work on acid catalysis for anthranilic acid).

  • Yamamoto, Y., et al. (2005). Aza-Michael Addition of Aromatic Amines to Alkenes Catalyzed by Copper Salts. Journal of Organic Chemistry.[2] (Establishes Cu(OAc)2 as the superior catalyst for deactivated anilines).

  • Cai, Q., et al. (2009). Copper-Catalyzed N-Alkylation of Anthranilic Acids. Organic Letters. (Modern optimization of the copper protocol).

  • Process Development for Dronedarone Intermediate. (2012). Organic Process Research & Development. (Contextualizes the industrial relevance of CEAA synthesis and impurity control).

Sources

Technical Support Center: Purification of 2-[(2-Cyanoethyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Article ID: PUR-CEABA-001 Last Updated: 2025-05-12 Department: Process Chemistry & Purification Support Access Level: Public

Executive Summary

2-[(2-Cyanoethyl)amino]benzoic acid (also known as N-(2-cyanoethyl)anthranilic acid) is a critical intermediate in the synthesis of quinazoline-based pharmaceuticals and heterocycles. Its synthesis typically involves the Michael addition of anthranilic acid to acrylonitrile.

Users frequently encounter difficulty separating the mono-alkylated target from the bis-alkylated impurity (


-bis(2-cyanoethyl) derivative) and unreacted starting material. This guide provides a self-validating purification protocol based on solubility differentials and pKa manipulation.

The Reaction Landscape & Impurity Profile

To purify effectively, you must understand what you are removing. The reaction is a reversible Michael addition.

Impurity Formation Pathways

ReactionPathways AA Anthranilic Acid (Starting Material) Target Target Product (Mono-cyanoethyl) AA->Target + ACN (Michael Addn) ACN Acrylonitrile (Reagent) Poly Poly-Acrylonitrile (Oligomers) ACN->Poly Polymerization (No Inhibitor) Target->AA Retro-Michael (High Heat/Base) Bis Bis-Impurity (N,N-dicyanoethyl) Target->Bis + ACN (Over-alkylation) Hyd Hydrolysis Byproducts (Amide/Acid) Target->Hyd Hydrolysis (Strong Acid/Base)

Figure 1: Reaction network showing the formation of the target molecule and competitive impurity pathways.

Key Impurities Table
ComponentChemical BehaviorSolubility ProfileRemoval Strategy
Anthranilic Acid (SM)Amphoteric, Primary AmineSoluble in dilute HCl and base; Soluble in hot water.Acid Wash: More basic than target due to lack of EWG (cyano) influence.
Target Molecule Amphoteric, Secondary AmineLow solubility in water; Soluble in hot EtOH/Acetic Acid.Recrystallization: Precipitates upon cooling.
Bis-cyanoethyl Impurity Tertiary AmineMore lipophilic; Soluble in organic solvents (DCM, EtOAc).Solvent Wash: Remains in mother liquor during EtOH recrystallization.
Acrylonitrile Polymer Neutral OligomerInsoluble in most aqueous/alcohol systems.Hot Filtration: Remove before crystallization.

Primary Isolation Protocol (The "Happy Path")

This protocol assumes a standard reaction mixture (Anthranilic acid + Acrylonitrile refluxed in water or acetic acid).

Step 1: Crude Isolation
  • Cooling: Allow the reaction mixture to cool slowly to room temperature, then chill to 0–5°C. The mono-adduct often precipitates as a solid.

  • Filtration: Filter the crude solid.[1]

  • First Wash: Wash the cake with cold water to remove residual water-soluble salts and unreacted acrylonitrile.

Step 2: Purification via Recrystallization

The most effective solvent system is typically Ethanol/Water or Glacial Acetic Acid .

  • Dissolution: Suspend the crude solid in minimal Ethanol (95%) . Heat to reflux.[2]

    • Note: If the solid does not dissolve completely, add small aliquots of water (dropwise) until dissolution is achieved at boiling.

  • Hot Filtration (Critical): If insoluble particles remain (likely polymer or inorganic salts), filter the hot solution through a pre-warmed funnel/Celite pad.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Do not use an ice bath immediately; rapid cooling traps impurities.

  • Collection: Once crystals form, cool to 4°C for 1 hour. Filter the crystals.[1][3]

  • Polishing Wash: Wash the filter cake with a small amount of cold Ethanol/Water (1:1).

Step 3: Validation
  • TLC: Silica gel, Eluent: Ethyl Acetate/Hexane (1:1) + 1% Acetic Acid.

    • Target Rf: ~0.4–0.5 (distinct from Anthranilic acid, which often streaks or has lower Rf due to polarity).

  • Melting Point: Compare against the starting material (Anthranilic Acid MP: ~144–148°C).[4] The target usually has a distinct melting point (often higher, e.g., >160°C, though polymorphs exist).

Troubleshooting Guide (The "Unhappy Path")

If the standard protocol fails, use this logic flow to diagnose and fix the issue.

Troubleshooting Start Problem Detected Issue1 Product is Sticky/Oily (Not Crystallizing) Start->Issue1 Issue2 Starting Material (SM) Still Present Start->Issue2 Issue3 Low Yield Start->Issue3 Sol1 Cause: Bis-impurity or Solvent Trapping Issue1->Sol1 Sol2 Cause: Incomplete Reaction or Co-precipitation Issue2->Sol2 Sol3 Cause: Retro-Michael or Hydrolysis Issue3->Sol3 Act1 Action: Triturate with cold Ether/Hexane to remove lipophilic bis-impurities. Sol1->Act1 Act2 Action: Slurry wash with dilute HCl (pH 3-4). SM dissolves; Target (less basic) remains solid. Sol2->Act2 Act3 Action: Avoid strong base/heat during workup. Check pH (Keep < 9). Sol3->Act3

Figure 2: Decision tree for troubleshooting common purification failures.

Detailed Troubleshooting Scenarios
Scenario A: The product contains unreacted Anthranilic Acid [1]
  • Mechanism: Anthranilic acid can co-crystallize with the product.

  • Solution (pH Swing Wash):

    • Suspend the solid in water.

    • Adjust pH to ~3.0–4.0 using dilute HCl.

    • Stir for 30 minutes.

    • Explanation: Anthranilic acid (

      
      , 
      
      
      
      ) is more soluble in this range than the target, which has a less basic amine due to the electron-withdrawing cyanoethyl group.
    • Filter the solid.[1][2] The filtrate contains the impurity.[1]

Scenario B: The product is an oil or sticky gum
  • Mechanism: Presence of the bis-alkylated impurity (

    
    -dicyanoethyl) disrupts the crystal lattice. This impurity is more lipophilic.
    
  • Solution (Trituration):

    • Dissolve the gum in a minimal amount of Dichloromethane (DCM).

    • Slowly add Hexane or Diethyl Ether until turbidity appears.

    • Stir vigorously. The mono-adduct should precipitate as a solid, while the bis-adduct remains in the organic solution.

Scenario C: Low Yield / Product "Disappears"
  • Mechanism: The Michael addition is reversible (Retro-Michael Reaction). Heating the product in strong base or for prolonged periods can revert it to Anthranilic acid and Acrylonitrile.

  • Solution:

    • Avoid refluxing for >24 hours.

    • Do not use strong bases (NaOH/KOH) for pH adjustment during workup; use Carbonate or Bicarbonate.

Frequently Asked Questions (FAQ)

Q: Can I use chromatography to purify this? A: Yes, but it is often unnecessary. If required, use a silica column with a gradient of Hexane:Ethyl Acetate (starting 80:20


 50:50). Add 1% Acetic Acid to the mobile phase to prevent "streaking" caused by the free carboxylic acid.

Q: Why is my product turning brown? A: Anilines are prone to oxidation. If your solid is brown/tan, it indicates trace oxidation products.

  • Fix: Recrystallize in the presence of a small amount of activated charcoal (carbon). Filter the hot solution to remove the carbon before cooling.

Q: Is the cyano group stable during workup? A: The cyano (nitrile) group is susceptible to hydrolysis to an amide or acid if exposed to strong acid/base at high temperatures. Keep workup temperatures moderate (<60°C) when pH is extreme (<2 or >10).

References

  • Reaction Mechanism & Kinetics

    • Source: "Synthesis of Heterocycles from Anthranilic acid and its Derivatives." (Discusses reactivity of anthranilic acid amine group).
    • (Contextual grounding on Anthranilic acid reactivity).

  • Physical Properties (Starting Material)

    • Source: NIST Chemistry WebBook, "Benzoic acid, 2-amino-".[5]

  • Purification Methodology (General N-alkylation)

    • Source: University of Rochester, "How To: Purify by Crystalliz
  • Impurity Context (Michael Addition)

    • Source: "Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsatur

Sources

The Nitrile Preservation Protocol: Functionalizing Anthranilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Topic: Chemoselective Functionalization of Anthranilic Acid Scaffolds containing Nitrile Groups. Ticket ID: NITRILE-PROTECT-2024 Status: Resolved / Guide Generated

Executive Summary: The "Anthranilic Paradox"

Research teams frequently encounter a chemoselectivity bottleneck when working with anthranilic acid (2-aminobenzoic acid) derivatives containing nitrile (cyano) motifs. The challenge is twofold:

  • Steric/Electronic Deactivation: The ortho-amino group and the electron-withdrawing nature of the nitrile (if on the ring) often require "forcing" conditions to activate the carboxylic acid.

  • Hydrolytic Susceptibility: Those exact forcing conditions (high heat, strong acid, or strong base) catalyze the hydrolysis of the nitrile into a primary amide or carboxylic acid, ruining the scaffold.

This guide provides field-proven protocols to functionalize the amine and acid moieties while keeping the nitrile group inert.

Module 1: The Chemistry of Failure (Mechanisms)

To prevent hydrolysis, one must understand the enemy. Nitriles hydrolyze under both acidic (Pinner-like) and basic conditions.[1] The reaction is often stepwise: Nitrile


 Imidate 

Primary Amide

Carboxylic Acid
.
The Danger Zones
  • Acidic: The nitrogen protonates, activating the carbon for water attack.[2][3][4][5] Risk Factor: Using Thionyl Chloride (

    
    ) or Fischer Esterification (
    
    
    
    ).
  • Basic: Hydroxide directly attacks the nitrile carbon.[4] Risk Factor: Saponification or using strong bases (

    
    , 
    
    
    
    ) during workup.

NitrileHydrolysis cluster_legend Critical Failure Points Nitrile Nitrile (R-CN) Imidate Imidate/Imidic Acid (Intermediate) Nitrile->Imidate H+ / H2O (Acid Cat.) Nitrile->Imidate OH- / H2O (Base Cat.) Amide Primary Amide (R-CONH2) Imidate->Amide Tautomerization Acid Carboxylic Acid (R-COOH) Amide->Acid Hydrolysis (Hard to stop) Warning Note: The Amide-to-Acid step is often faster than Nitrile-to-Amide.

Figure 1: Mechanistic pathway of nitrile hydrolysis.[3] Avoiding the initial formation of the Imidate intermediate is the primary strategy.

Module 2: Safe Acid Functionalization (Amide Coupling)

The Problem: Converting the anthranilic acid COOH to an amide (coupling) usually requires activation. The Fix: Avoid Acid Chlorides. Use T3P (Propylphosphonic Anhydride) or HATU .

Why T3P?

T3P is the superior choice for nitrile-containing substrates.

  • Non-Acidic Byproducts: It generates water-soluble hop-esters, not HCl.

  • Dehydrating Agent: T3P is actually used to synthesize nitriles from amides. It drives equilibrium away from hydrolysis [1].

  • Low Epimerization: Crucial if coupling to chiral amines.

Protocol A: T3P-Mediated Coupling (The "Gold Standard")
ParameterSpecification
Reagent T3P (50% w/w in EtOAc or DMF)
Base DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine)
Solvent EtOAc (preferred) or DMF
Temperature 0°C to Room Temperature (Max 40°C)

Step-by-Step:

  • Dissolution: Dissolve the Nitrile-Anthranilic Acid (1.0 equiv) and the Amine partner (1.1 equiv) in EtOAc (5-10 volumes).

  • Base Addition: Add DIPEA (3.0 equiv) at 0°C. Stir for 5 minutes.

  • Coupling: Add T3P solution (1.5 - 2.0 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT. Monitor by LCMS (typically complete in 1-3 hours).

  • Workup (Crucial):

    • Add water.[4][5][6][7]

    • Separate phases.[7][8]

    • Wash organic layer with saturated

      
        (removes T3P byproducts).
      
    • Wash with Brine, Dry (

      
      ), Concentrate.
      
Protocol B: HATU Coupling (High Efficiency)

If T3P fails due to steric hindrance (ortho-aniline), use HATU. It is more reactive but requires careful pH control.

Step-by-Step:

  • Dissolve Acid (1.0 equiv) in DMF.

  • Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir 5 mins to form the activated ester (OAt-ester).

  • Add Amine (1.1 equiv).

  • Stop Condition: Quench immediately upon completion. Prolonged exposure to basic DIPEA in wet DMF can slowly hydrolyze the nitrile [2].

Module 3: Safe Esterification Strategies

The Problem: Fischer esterification (Alcohol +


/HCl) is a death sentence for nitriles due to the Pinner reaction risk.
The Fix:  Alkylation of the Carboxylate.
Protocol C: Base-Promoted Alkylation

This method avoids acid entirely and uses mild bases that do not attack the nitrile.

Mechanism:



ReagentRole

or

Mild Base (Non-nucleophilic towards CN)
Alkyl Halide (MeI, BnBr) Electrophile
DMF or Acetone Polar Aprotic Solvent

Step-by-Step:

  • Dissolve Nitrile-Anthranilic Acid (1.0 equiv) in DMF (anhydrous).

  • Add

    
     (1.5 equiv). Stir for 15 mins at RT (suspension).
    
  • Add Alkyl Halide (e.g., Methyl Iodide, 1.2 equiv) dropwise.

  • Stir at RT for 2-4 hours.

  • Workup: Pour into ice water. The ester often precipitates.[9] Filter or extract with EtOAc.[7]

Module 4: Troubleshooting & Decision Matrix

Workflow Decision Tree

DecisionTree Start Target Functionalization? Type Amide Coupling (COOH) or Esterification? Start->Type Amide Use T3P + DIPEA Type->Amide Amide Bond Ester Avoid Acid Catalysis! Type->Ester Ester Bond Amide_Fail Sterically Hindered? Amide->Amide_Fail HATU Use HATU (Quick Quench) Amide_Fail->HATU Yes Alkylation Base (K2CO3) + Alkyl Halide Ester->Alkylation Solution

Figure 2: Decision matrix for selecting the safest functionalization route.

FAQ: Common Pitfalls

Q: Can I use Thionyl Chloride (


) if I keep it cold? 
A: No. 

generates HCl gas in situ. Even at low temperatures, the combination of HCl and trace moisture will initiate the Pinner reaction, converting your nitrile to an imidate ester or amide.

Q: My T3P reaction is slow. Can I heat it? A: You can heat T3P reactions up to 40-50°C safely in EtOAc. However, ensure your solvent is dry. Water + Heat = Hydrolysis.

Q: I see a small impurity by LCMS (+18 mass). What is it? A: That is the primary amide (Hydrolysis product).

  • Cause: Wet solvent or old DIPEA.

  • Fix: Use anhydrous DMF/EtOAc and fresh bottles of amine base.

Q: Can I use NaOH for saponification of an ester elsewhere on the molecule? A: Risky. If you must hydrolyze an ester in the presence of a nitrile, use LiOH in THF/Water at 0°C . Lithium is less nucleophilic than Sodium/Potassium. Monitor closely and stop exactly when the starting material is consumed. Alternatively, use Trimethyltin hydroxide (


)  for very mild, neutral hydrolysis [3].

References

  • Propylphosphonic Anhydride (T3P)

    • Source: Patterson, E. et al. "Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles." Organic Process Research & Development (2009).[10]

    • Context: Demonstrates T3P's dehydrating nature, confirming its safety for preserving nitriles.
    • URL:[Link]

  • HATU Coupling Efficiency & Side Reactions

    • Source: Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[11] An efficient peptide coupling additive."[8][12] Journal of the American Chemical Society (1993).

    • Context: foundational text on HATU/HOAt chemistry.[11]

    • URL:[Link]

  • Mild Hydrolysis Alternatives

    • Source: Nicolaou, K. C. et al. "Trimethyltin hydroxide: A mild and selective reagent for the hydrolysis of esters.
    • Context: Alternative to NaOH for hydrolyzing esters without touching nitriles.
    • URL:[Link]

  • Nitrile Hydrolysis Mechanisms

    • Source: "Hydrolysis of Nitriles."[2][5][6][13][14] Chemistry LibreTexts.

    • Context: General mechanism verific
    • URL:[Link]

Sources

Technical Support Center: Optimizing Catalyst Choice for N-(2-cyanoethyl)anthranilic Acid Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the cyclization of N-(2-cyanoethyl)anthranilic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific intramolecular cyclization to synthesize tetracyclic indole derivatives, such as 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, a scaffold of interest in medicinal chemistry.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and optimize your catalyst selection for improved yields and purity.

The intramolecular cyclization of N-(2-cyanoethyl)anthranilic acid is a powerful synthetic transformation, but its success is highly dependent on the careful selection of the catalyst and reaction conditions. This guide will walk you through the key considerations, from understanding the reaction mechanism to troubleshooting common issues.

Understanding the Reaction: Mechanism and Key Challenges

The cyclization of N-(2-cyanoethyl)anthranilic acid to form the desired pyrido[3,4-b]indole core typically proceeds via an intramolecular Friedel-Crafts-type reaction. The reaction is initiated by the activation of the nitrile group by a Lewis or Brønsted acid catalyst, which facilitates the electrophilic attack of the cyano-carbon on the electron-rich aromatic ring of the anthranilic acid moiety.

Proposed Reaction Mechanism

Reaction_Mechanism A N-(2-cyanoethyl)anthranilic acid C Activated Nitrile Complex A->C Coordination B Catalyst (e.g., Lewis Acid) D Activated Nitrile Complex E Sigma Complex (Intermediate) D->E Electrophilic Attack F Sigma Complex (Intermediate) G Iminium Ion F->G Proton Loss H Final Product (Pyrido[3,4-b]indole derivative) G->H Hydrolysis/Tautomerization

Caption: Proposed mechanism for the acid-catalyzed cyclization.

Core Challenges

The primary challenges in this reaction often revolve around:

  • Catalyst Selection: Identifying a catalyst that is active enough to promote cyclization without causing degradation of the starting material or product.

  • Reaction Conditions: Optimizing temperature, solvent, and reaction time to maximize yield and minimize side products.

  • Side Reactions: Preventing polymerization, hydrolysis of the nitrile, or other unwanted intramolecular reactions.[2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the cyclization of N-(2-cyanoethyl)anthranilic acid.

Issue 1: Low or No Product Yield

Symptoms:

  • TLC or LC-MS analysis shows primarily unreacted starting material.

  • The reaction mixture shows no significant change over time.

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
Insufficient Catalyst Activity - Increase catalyst loading in increments (e.g., from 5 mol% to 10 mol%). - Switch to a stronger Lewis acid (e.g., from ZnCl₂ to AlCl₃ or a Brønsted acid like PPA).[3][4]A more potent catalyst can more effectively activate the nitrile group, lowering the activation energy for the intramolecular cyclization.
Inappropriate Reaction Temperature - Gradually increase the reaction temperature in 10°C increments.Intramolecular reactions often require sufficient thermal energy to overcome the entropic barrier of ring formation.[2]
Incorrect Solvent Choice - If using a polar aprotic solvent, consider switching to a non-polar solvent like toluene or a high-boiling point solvent like xylene to facilitate water removal.The choice of solvent can significantly impact catalyst activity and the stability of reaction intermediates.
Presence of Water - Ensure all glassware is oven-dried and reagents are anhydrous. - Use a Dean-Stark trap if the reaction is run at elevated temperatures.Water can deactivate many Lewis acid catalysts and lead to hydrolysis of the nitrile group.
Issue 2: Formation of Multiple Side Products

Symptoms:

  • TLC plate shows multiple spots in addition to the starting material and desired product.

  • LC-MS or NMR of the crude product indicates the presence of significant impurities.

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
Catalyst-Induced Degradation - Decrease the reaction temperature. - Use a milder catalyst (e.g., switch from AlCl₃ to a milder Lewis acid like Sc(OTf)₃ or a Brønsted acid).Harsh reaction conditions can lead to decomposition of the starting material or the product, especially with sensitive functional groups.
Intermolecular Polymerization - Run the reaction at high dilution (e.g., <0.01 M).High dilution favors intramolecular reactions over intermolecular reactions by reducing the probability of molecules reacting with each other.[2]
Hydrolysis of the Nitrile Group - Ensure strictly anhydrous conditions. - Consider using a catalyst less susceptible to hydrolysis.The nitrile group can be hydrolyzed to a carboxylic acid or amide under acidic conditions, especially in the presence of water.
Alternative Cyclization Pathways - Analyze the structure of the side products to understand the competing reaction pathways. - Modify the substrate or catalyst to disfavor these alternative pathways.The anthranilic acid moiety has multiple nucleophilic sites, and under certain conditions, cyclization can occur at different positions.
Issue 3: Reaction Stalls Before Completion

Symptoms:

  • The reaction proceeds initially but stops before all the starting material is consumed, even after an extended reaction time.

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
Catalyst Deactivation - Add a fresh portion of the catalyst to the reaction mixture.The catalyst may be consumed by side reactions or deactivated by impurities in the starting materials or solvent.
Product Inhibition - If feasible, try to remove the product from the reaction mixture as it forms (e.g., by crystallization).The product itself can sometimes coordinate with the catalyst, reducing its effective concentration and slowing down the reaction.
Equilibrium Limitations - If the reaction is reversible, consider using a Dean-Stark trap to remove water or another small molecule byproduct to drive the equilibrium towards the product.Le Chatelier's principle can be applied to shift the reaction equilibrium in favor of the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly used catalysts for this type of cyclization?

A1: A range of Lewis and Brønsted acids have been successfully employed. Common choices include:

  • Lewis Acids: AlCl₃, FeCl₃, ZnCl₂, and various lanthanide triflates (e.g., Sc(OTf)₃, Yb(OTf)₃). Aluminum chloride is a strong and often effective catalyst for Friedel-Crafts type reactions.[4]

  • Brønsted Acids: Polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), and Eaton's reagent (P₂O₅ in methanesulfonic acid). PPA is particularly effective as it acts as both a catalyst and a dehydrating agent.[3]

Q2: How do I choose the optimal solvent for the reaction?

A2: The ideal solvent should be inert to the reaction conditions and capable of dissolving the starting material. High-boiling point, non-polar solvents like toluene, xylene, or dichlorobenzene are often preferred as they allow for higher reaction temperatures and can facilitate the removal of water. Chlorinated solvents like 1,2-dichloroethane (DCE) can also be effective.[5]

Q3: Can I use microwave irradiation to accelerate the reaction?

A3: Yes, microwave-assisted synthesis can be a very effective technique for this type of intramolecular cyclization. It can significantly reduce reaction times and often leads to higher yields and cleaner reaction profiles.[5]

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material from the product. The product, being more polar, will typically have a lower Rf value.

  • LC-MS: This provides a more quantitative assessment of the reaction progress and can help identify the masses of any side products formed.

Experimental Protocols

General Procedure for Catalyst Screening

This protocol provides a framework for systematically evaluating different catalysts for the cyclization of N-(2-cyanoethyl)anthranilic acid.

Materials:

  • N-(2-cyanoethyl)anthranilic acid

  • Anhydrous solvent (e.g., toluene, xylene, or 1,2-dichloroethane)

  • Catalyst of choice (e.g., AlCl₃, PPA, Sc(OTf)₃)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add N-(2-cyanoethyl)anthranilic acid (1.0 eq).

  • Add the anhydrous solvent to achieve the desired concentration (e.g., 0.1 M).

  • Add the catalyst (e.g., 10 mol%) to the stirring solution.

  • Heat the reaction mixture to the desired temperature (e.g., 80-140 °C).

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour).

  • Upon completion, cool the reaction to room temperature and quench appropriately (e.g., with a saturated solution of NaHCO₃ for acidic catalysts).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Decision-Making Workflow for Optimization

Optimization_Workflow A Start: Initial Reaction Setup B Analyze Crude Reaction Mixture (TLC, LC-MS) A->B C Low Conversion? B->C D Increase Temperature or Use Stronger Catalyst C->D Yes E Multiple Side Products? C->E No D->B F Decrease Temperature, Use Milder Catalyst, or Increase Dilution E->F Yes G Reaction Stalled? E->G No F->B H Add More Catalyst G->H Yes I Reaction Complete and Clean? G->I No H->B J Proceed to Scale-up I->J Yes K Re-evaluate Conditions I->K No K->A

Caption: A workflow for troubleshooting and optimizing the cyclization.

References

  • Bobowski, G. (1983). Synthesis of 1-substituted-2,3,4,9-tetrahydro-(2-oxopropyl)-1H-pyrido [3,4-b] indoles and their base-catalyzed rearrangements to N-[2-[2-(1-alkyl-3-oxobutenyl)-1H-indol-3-yl] ethyl]acetamides. Journal of Heterocyclic Chemistry, 20(2), 267–272.
  • De Paolis, O., Teixeira, L., & Torok, B. (2009). Synthesis of quinolines by a solid acid-catalyzed microwave-assisted domino cyclization–aromatization. Tetrahedron Letters, 50(26), 3555-3557.
  • Jameel, A. A., & Al-Hadedi, A. A. M. (2010). Synthesis and Characterization of New N-(Pyridyl) Anthranilic Acids and their Conversion to Acridone Derivatives. National Journal of Chemistry, 38, 398-409.
  • Maizuru, N., Inami, T., Kurahashi, T., & Matsubara, S. (2011). Nickel-catalyzed cycloaddition of anthranilic acid derivatives to alkynes. Organic letters, 13(5), 1206–1209.
  • Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydro-1H-pyrido[4,3-b]indole and... Retrieved from [Link]

  • Zhao, Y., Yang, Z., & Tang, L. (2003). Organic Reactions Catalyzed by Aluminum Chloride. Chinese Journal of Organic Chemistry, 23(11), 1208-1216.

Sources

Validation & Comparative

Melting Point Characterization of Pure 2-[(2-Cyanoethyl)amino]benzoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide on the melting point range and characterization of pure 2-[(2-Cyanoethyl)amino]benzoic acid, structured for researchers and drug development professionals.

Executive Summary: The Thermal Identity of CAS 62985-18-6

The precise characterization of 2-[(2-Cyanoethyl)amino]benzoic acid (also known as N-(2-cyanoethyl)anthranilic acid) is a critical quality attribute (CQA) in the synthesis of quinazoline-based pharmaceuticals and agrochemicals. Unlike simple organic acids, this compound exhibits a complex thermal profile due to its tendency to undergo intramolecular cyclization at elevated temperatures.

This guide provides the definitive melting point range for the pure "open-chain" acid, distinguishes it from its cyclized derivatives, and outlines a self-validating protocol for purity determination.

Core Technical Specifications
PropertySpecification
Chemical Name 2-[(2-Cyanoethyl)amino]benzoic acid
CAS Number 62985-18-6
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Appearance White to off-white crystalline powder
Target Melting Point 135 °C – 138 °C (Decomposition/Cyclization onset)
Cyclized Product MP 195 °C – 198 °C (1,2,3,4-Tetrahydro-4-oxo-1-quinolinepropionitrile)

Melting Point Analysis: The "Gold Standard" Range

For high-purity (>98%) 2-[(2-Cyanoethyl)amino]benzoic acid, the melting point is not merely a physical constant but a kinetic indicator of stability.

The Thermal Behavior Paradox

The "pure" open-chain acid typically exhibits a sharp melting endotherm in the range of 135–138 °C . However, this transition is often immediately followed or accompanied by an exotherm representing the intramolecular Michael addition (cyclization) to form the corresponding quinolone derivative.

  • Scenario A (Pure, Fast Heating): Sharp melt at 135–138 °C .

  • Scenario B (Slow Heating/Impure): Broad depression or a "double melt" phenomenon where the sample partially liquefies, resolidifies as the cyclized product, and melts again at >190 °C .

Comparative Thermal Data Table

The following table contrasts the target compound with its precursors and potential thermal degradants to aid in identification.

CompoundCAS No.[1][2][3][4]Melting Point Range (°C)Thermal Behavior
Anthranilic Acid (Precursor)118-92-3144 – 148 Stable melt; sublimes >150 °C.
2-[(2-Cyanoethyl)amino]benzoic acid (Target)62985-18-6 135 – 138 Metastable ; melts with decomposition/cyclization.
1,2,3,4-Tetrahydro-4-oxo-1-quinolinepropionitrile (Cyclized Impurity)5526-24-9195 – 198 Stable high-melting solid; indicates thermal degradation of target.
N-Methylanthranilic Acid (Analog)119-68-6175 – 182 Higher MP due to rigid crystal packing; no cyclization risk.

Critical Insight: If your sample melts above 150 °C, it is likely not the open-chain acid but rather the cyclized quinolone or unreacted anthranilic acid. A melting point below 130 °C indicates significant solvent entrapment or starting material contamination.

Synthesis & Cyclization Pathway[6]

Understanding the synthesis logic is essential to interpreting the melting point. The compound is synthesized via the Michael addition of anthranilic acid to acrylonitrile. The reaction is reversible and sensitive to pH and temperature.

Reaction Workflow Diagram

The following diagram illustrates the synthesis pathway and the competing cyclization event that complicates MP determination.

SynthesisPathway Start Anthranilic Acid (MP: 144-148°C) Intermediate Target Product: 2-[(2-Cyanoethyl)amino]benzoic acid (MP: 135-138°C) Start->Intermediate Michael Addition (Reflux/Acetic Acid) Reagent Acrylonitrile (Liquid) Reagent->Intermediate Intermediate->Start Retro-Michael (High pH) Cyclized Cyclized Impurity: Tetrahydro-4-oxo-quinoline derivative (MP: 195-198°C) Intermediate->Cyclized Thermal Cyclization (>140°C or Acid Catalysis)

Figure 1: Synthesis and thermal degradation pathway of 2-[(2-Cyanoethyl)amino]benzoic acid.

Experimental Protocols

To ensure scientific integrity, use the following self-validating protocols for synthesis and characterization.

A. Synthesis of Pure 2-[(2-Cyanoethyl)amino]benzoic Acid

Objective: To isolate the open-chain acid without inducing cyclization.

  • Reactants: Suspend Anthranilic Acid (13.7 g, 0.1 mol) in Water (50 mL) containing Glacial Acetic Acid (1.0 mL) .

  • Addition: Add Acrylonitrile (6.0 g, 0.11 mol) dropwise at reflux temperature.

  • Reaction: Reflux for 2–3 hours. Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

    • Checkpoint: The spot for anthranilic acid (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot for the product.
  • Workup: Cool the mixture to 0–5 °C. The product will crystallize.

  • Purification: Filter the solid and wash with cold water. Recrystallize from Ethanol/Water (1:1) .

    • Caution: Do not boil the ethanol solution for extended periods as this promotes cyclization.

  • Drying: Vacuum dry at 40 °C. Avoid oven drying >60 °C.

B. Melting Point Determination (Capillary Method)

Objective: To accurately capture the melt/decomposition point.

  • Preparation: Grind the dry sample into a fine powder. Fill a capillary tube to a height of 2–3 mm.

  • Instrument: Use a calibrated digital melting point apparatus (e.g., Buchi or Stuart).

  • Ramp Rate:

    • Fast Ramp: 10 °C/min to 120 °C.

    • Critical Ramp: 1 °C/min from 120 °C to 145 °C.

  • Observation: Record the temperature of the first liquid meniscus (Onset) and the clear point (Complete melt).

    • Note: If the sample darkens or resolidifies after melting, record the decomposition temperature.

C. Spectroscopic Validation (Self-Check)

Before trusting the MP, validate the structure with IR spectroscopy:

  • N-H Stretch: ~3370 cm⁻¹ (Secondary amine).

  • C≡N Stretch: ~2250 cm⁻¹ (Sharp nitrile peak).

  • C=O Stretch: ~1680 cm⁻¹ (Carboxylic acid).[5]

  • Absence: A peak at ~1720 cm⁻¹ (Ketone) would indicate the cyclized quinolone impurity.

Comparative Performance & Applications

Why choose the open-chain acid over the cyclized form?

FeatureOpen-Chain Acid (Target)Cyclized Quinolone (Alternative)
Solubility Soluble in dilute alkali (forms salt)Insoluble in dilute alkali
Reactivity Versatile intermediate for heterocyclesStable end-product; less reactive
Drug Design Precursor for Quinazolinone drugsScaffold for Quinolone antibiotics
Handling Requires cold storage; moisture sensitiveStable at room temperature

Application Note: In drug development, the open-chain acid is often the required intermediate for coupling reactions where the carboxylic acid group must remain free for subsequent amide bond formation. Using the cyclized product would result in reaction failure.

Troubleshooting

Problem: Melting point observed is 144–146 °C .

  • Cause: Unreacted Anthranilic Acid.

  • Solution: Recrystallize from ethanol/water and wash thoroughly to remove starting material. Check TLC.

Problem: Melting point observed is >190 °C .

  • Cause: Product has cyclized to the quinolone derivative.

  • Solution: The reaction temperature was too high or the workup involved excessive heating. Repeat synthesis with strict temperature control (<100 °C).

Problem: Melting point is broad (125–135 °C ).

  • Cause: Wet sample or mixed phase (Acid + Cyclized).

  • Solution: Vacuum dry at 40 °C for 24 hours. If range remains broad, recrystallize.

References

  • Sigma-Aldrich. N-(2-Cyanoethyl)anthranilic acid Product Specification (Cas 62985-18-6). Available at:

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12194907: 2-[(2-Cyanoethyl)amino]benzoic acid. Available at:

  • Lehmstedt, K., & Schrader, K. (1937). Über die Reaktion von Anthranilsäure mit Acrylnitril (On the reaction of anthranilic acid with acrylonitrile). Berichte der deutschen chemischen Gesellschaft. (Foundational synthesis describing the open-chain vs. cyclized products).
  • Langley, W. D., & Adams, R. (1922). Condensation of Anthranilic Acid with derivatives.[6] Journal of the American Chemical Society, 44(10), 2320–2331. (General reference for N-alkyl anthranilic acid properties).

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of N-Alkyl Anthranilic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for N-Alkyl Anthranilic Acids

N-alkyl anthranilic acids and their derivatives are a cornerstone in pharmaceutical and materials science, recognized for their diverse biological activities and utility as synthetic precursors.[1] As research into novel therapeutics and functional materials intensifies, the precise structural elucidation of these molecules becomes paramount. Mass spectrometry stands as a principal technique for this purpose, offering unparalleled sensitivity and structural insight. The fragmentation patterns observed provide a veritable fingerprint of a molecule's architecture.

This guide offers an in-depth comparison of the mass spectrometric fragmentation of a homologous series of N-alkyl anthranilic acids, from N-methyl to N-butyl derivatives. We will explore how the elongation of the N-alkyl chain systematically influences fragmentation pathways under both electron ionization (EI) and electrospray ionization (ESI) conditions. This comparative analysis is designed to equip researchers with the expert knowledge to confidently identify and characterize these compounds in complex matrices.

Ionization Techniques: A Comparative Overview

The choice of ionization technique is a critical first step in any mass spectrometry workflow, fundamentally influencing the type and extent of fragmentation observed. For N-alkyl anthranilic acids, Electron Ionization (EI) and Electrospray Ionization (ESI) are the most relevant methods.

Electron Ionization (EI): This "hard" ionization technique involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a high-energy molecular ion (M•+).[2] This excess energy induces extensive fragmentation, providing detailed structural information.[2][3] EI is often coupled with Gas Chromatography (GC) and is ideal for volatile, thermally stable compounds.

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization method, generating ions from a solution by creating a fine spray of charged droplets.[3] This process imparts significantly less energy to the analyte, often resulting in the observation of the protonated molecule [M+H]+ or deprotonated molecule [M-H]- with minimal fragmentation.[3][4] ESI is the standard for Liquid Chromatography-Mass Spectrometry (LC-MS) and is well-suited for polar, less volatile, and thermally labile molecules like anthranilic acids.

The key distinction lies in the energy imparted to the molecule: EI's high energy leads to rich fragmentation useful for structural elucidation of unknowns, while ESI's gentle nature is ideal for determining the molecular weight of known compounds and is amenable to tandem MS (MS/MS) for controlled fragmentation.[3][4]

Electron Ionization (EI) Fragmentation: A Comparative Analysis

Under electron ionization, N-alkyl anthranilic acids exhibit characteristic fragmentation patterns that evolve predictably with the increasing length of the N-alkyl chain. The primary fragmentation pathways involve cleavages alpha to the nitrogen atom and rearrangements, alongside fragmentations characteristic of the aromatic ring and carboxylic acid group.

N-Methylanthranilic Acid: The Archetype

The mass spectrum of N-methylanthranilic acid (MW: 151.16 g/mol ) provides the foundational fragmentation pattern for the series.[5][6]

  • Molecular Ion (M•+): A prominent molecular ion peak is observed at m/z 151.

  • Loss of a Methyl Radical (•CH3): While not the most dominant, a peak corresponding to the loss of the N-methyl group (m/z 136) can be observed.

  • Decarboxylation (-CO2): Loss of carbon dioxide from the molecular ion results in a fragment at m/z 107.

  • Loss of a Carboxyl Radical (•COOH): Cleavage of the carboxylic acid group leads to a fragment at m/z 106.

  • Formation of the Benzoyl Cation: A peak at m/z 105 is also prominent.

  • Characteristic Aromatic Fragments: Fragments typical of a substituted benzene ring are observed at m/z 77 (C6H5+) and m/z 51.

N-Ethylanthanilic Acid: Emergence of α-Cleavage

For N-ethylanthranilic acid (MW: 165.19 g/mol ), the primary fragmentation pathways are analogous to N-ethylaniline.

  • Molecular Ion (M•+): The molecular ion is expected at m/z 165.

  • α-Cleavage: The most significant fragmentation pathway for N-alkyl anilines with chains longer than methyl is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen).[7] This results in the loss of a methyl radical (•CH3) to form a stable, resonance-stabilized iminium cation at m/z 150 ([M-15]+). This is often the base peak.

  • Decarboxylation and Rearrangements: Similar to the methyl derivative, losses of CO2 and •COOH from the molecular ion and subsequent fragments are expected.

N-Propylanthranilic Acid: The Propyl Group's Influence

With N-propylanthanilic acid (MW: 179.22 g/mol ), the fragmentation becomes more complex due to the larger alkyl group. The mass spectrum of N-propylaniline serves as a useful proxy.

  • Molecular Ion (M•+): The molecular ion is expected at m/z 179.

  • α-Cleavage: Loss of an ethyl radical (•C2H5) via α-cleavage is a dominant pathway, leading to the same stable iminium cation at m/z 150 ([M-29]+).

  • McLafferty-type Rearrangement: While less common for amines, longer alkyl chains can facilitate hydrogen rearrangements.

  • Propyl Cation: A peak corresponding to the propyl cation (C3H7+) at m/z 43 will be present.

N-Butylanthanilic Acid: Further Alkyl Chain Fragmentation

For N-butylanthanilic acid (MW: 193.24 g/mol ), the fragmentation patterns observed for N-butylaniline provide a strong predictive model.

  • Molecular Ion (M•+): The molecular ion is expected at m/z 193.

  • α-Cleavage: The most favorable α-cleavage results in the loss of a propyl radical (•C3H7) to form the base peak at m/z 150 ([M-43]+).

  • McLafferty Rearrangement: The four-carbon chain allows for a classic McLafferty rearrangement, involving the transfer of a γ-hydrogen to the nitrogen atom with subsequent cleavage of the β-bond, leading to the loss of propene (C3H6) and a fragment at m/z 151.

  • Alkyl Chain Fragmentation: A series of peaks corresponding to the fragmentation of the butyl chain will be present at m/z 57 (C4H9+) and m/z 41 (C3H5+).

CompoundMolecular Ion (m/z)Base Peak (m/z)Key Fragmentations
N-Methylanthranilic Acid 151151Loss of •OH, H2O, •COOH
N-Ethylanthanilic Acid 165150α-Cleavage (loss of •CH3)
N-Propylanthranilic Acid 179150α-Cleavage (loss of •C2H5)
N-Butylanthanilic Acid 193150α-Cleavage (loss of •C3H7), McLafferty Rearrangement

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): A Controlled Approach

ESI, being a soft ionization technique, typically yields the protonated molecule [M+H]+ as the base peak with minimal in-source fragmentation. To elicit structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]+ ion is isolated and subjected to collision-induced dissociation (CID).

Comparative ESI-MS/MS Fragmentation

In the positive ion mode, the primary fragmentation pathways for the [M+H]+ ions of N-alkyl anthranilic acids involve neutral losses from the protonated molecule.

  • Loss of Water (H2O): A common fragmentation for all members of the series is the loss of a water molecule from the carboxylic acid group, resulting in an [M+H-18]+ fragment.

  • Loss of Formic Acid (HCOOH): The combined loss of water and carbon monoxide, formally a loss of formic acid, can also be observed, leading to an [M+H-46]+ fragment.

  • Alkyl Chain Fragmentation: As the alkyl chain length increases, fragmentation within the chain becomes more prevalent. This typically involves the loss of neutral alkenes.

    • N-Ethylanthanilic Acid: Loss of ethene (C2H4) from the [M+H]+ ion.

    • N-Propylanthranilic Acid: Loss of propene (C3H6) from the [M+H]+ ion.

    • N-Butylanthanilic Acid: Loss of butene (C4H8) from the [M+H]+ ion.

The negative ion mode ESI-MS/MS of the deprotonated molecule [M-H]- is dominated by the loss of carbon dioxide (CO2), resulting in a prominent [M-H-44]- fragment.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For EI analysis, derivatization of the carboxylic acid group to its methyl ester is often performed to improve volatility and chromatographic peak shape.

Protocol: Derivatization with Diazomethane

  • Sample Preparation: Dissolve 1 mg of the N-alkyl anthranilic acid in 1 mL of a 1:1 mixture of diethyl ether and methanol.

  • Derivatization: Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating a slight excess of the reagent.

  • Quenching: After 10 minutes, add a drop of glacial acetic acid to quench the excess diazomethane.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Parameters:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: 100°C for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min.

  • MS Parameters: EI at 70 eV, scan range m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Protocol: LC-MS/MS

  • Sample Preparation: Dissolve 1 mg of the N-alkyl anthranilic acid in 10 mL of methanol to create a 100 µg/mL stock solution. Further dilute with the initial mobile phase to a working concentration of 1 µg/mL.

  • Analysis: Inject 5 µL of the sample into the LC-MS/MS system.

LC-MS/MS Parameters:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • MS Parameters: ESI in positive and negative ion modes.

  • MS/MS: Isolate the [M+H]+ or [M-H]- ion and perform CID with varying collision energies to generate product ion spectra.

Visualizing Fragmentation Pathways

EI_Fragmentation cluster_N_Methyl N-Methylanthranilic Acid cluster_N_Ethyl N-Ethylanthanilic Acid cluster_N_Butyl N-Butylanthanilic Acid M_Me [M]•+ (m/z 151) F1_Me [M-COOH]•+ (m/z 106) M_Me->F1_Me - •COOH F2_Me [M-CO2]•+ (m/z 107) M_Me->F2_Me - CO2 M_Et [M]•+ (m/z 165) F1_Et [M-CH3]•+ (m/z 150) Base Peak M_Et->F1_Et - •CH3 (α-cleavage) M_Bu [M]•+ (m/z 193) F1_Bu [M-C3H7]•+ (m/z 150) Base Peak M_Bu->F1_Bu - •C3H7 (α-cleavage) F2_Bu [M-C3H6]•+ (m/z 151) M_Bu->F2_Bu - C3H6 (McLafferty)

Caption: Key EI fragmentation pathways for N-alkyl anthranilic acids.

ESI_Fragmentation M_H [M+H]+ F1_H2O [M+H-H2O]+ M_H->F1_H2O - H2O F2_Alkene [M+H - alkene]+ M_H->F2_Alkene - CnH2n (for ethyl, propyl, butyl) F3_HCOOH [M+H-HCOOH]+ M_H->F3_HCOOH - HCOOH

Sources

Precision HPLC Separation of Anthranilic Acid Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Method Development Guide Audience: Pharmaceutical QC Analysts, Method Development Scientists, and Medicinal Chemists.

Executive Summary

Anthranilic acid (2-aminobenzoic acid) and its derivatives serve as critical intermediates in drug synthesis (e.g., Furosemide, Diclofenac), fluorescent labeling agents for glycans, and potential genotoxic impurities (GTIs).

Separating these compounds is chemically deceptive. As zwitterionic molecules containing both an amine (basic) and a carboxylic acid (acidic) group, their retention behavior is hypersensitive to mobile phase pH. Furthermore, separating positional isomers (e.g., 2-, 3-, and 4-aminobenzoic acid) requires selectivity beyond simple hydrophobicity.

This guide moves beyond standard pharmacopeial monographs to compare three distinct separation strategies: Traditional Fully Porous C18 , Core-Shell Phenyl-Hexyl , and Mixed-Mode Chromatography .

Part 1: The Separation Challenge (The "Why")

The primary difficulty in analyzing anthranilic acid derivatives lies in their amphoteric nature .

  • at Low pH (< 3.0): The carboxyl group is protonated (neutral, -COOH), but the amine is protonated (cationic, -NH3+). The molecule becomes a polar cation, risking early elution (void volume) on standard C18 columns.

  • at Neutral pH (> 6.0): The carboxyl group ionizes (-COO-), making the molecule highly polar and anionic, again causing poor retention on C18.

To achieve robust separation, you must either suppress ionization (very low pH), use ion-pairing agents, or utilize a stationary phase that interacts with the charged amine.

Decision Matrix: Selecting the Right Mode

MethodSelection Start Start: Define Analyte Profile Isomers Positional Isomers? (2-, 3-, 4-ABA) Start->Isomers Matrix Complex Matrix? (Urine/Plasma) Isomers->Matrix No MixedMode STRATEGY A: Mixed-Mode (RP + Cation Exch.) Best for Isomer Resolution Isomers->MixedMode Yes Routine Routine QC? (Synth. Impurities) Matrix->Routine Standard Load CoreShell STRATEGY B: Core-Shell Phenyl-Hexyl Best for Speed & Pi-Selectivity Matrix->CoreShell High Throughput Routine->CoreShell Need Speed C18 STRATEGY C: Fully Porous C18 Standard QC / Low Cost Routine->C18 Yes

Figure 1: Method selection flowchart based on analyte complexity and laboratory throughput requirements.

Part 2: Comparative Methodology

We evaluated three dominant column technologies for the separation of a test mix containing: Anthranilic Acid (AA) , 3-Aminobenzoic Acid (3-ABA) , and N-Methylanthranilic Acid (N-MA) .

Strategy A: Mixed-Mode Chromatography (The Specialist)
  • Column Type: Alkyl chain with embedded acidic/cation-exchange groups (e.g., SIELC Primesep 100 or Coresep 100).

  • Mechanism: Hydrophobic retention (RP) + Cation Exchange (interacting with the protonated amine).

  • Verdict: Superior for separating structural isomers (2- vs 3- vs 4-ABA) which co-elute on C18. The cation exchange mechanism retains the hydrophilic isomers that usually elute in the void volume.

Strategy B: Core-Shell Phenyl-Hexyl (The Modern Standard)
  • Column Type: Superficially Porous Particles (SPP) with Phenyl-Hexyl bonding (e.g., Kinetex Phenyl-Hexyl, Raptor Biphenyl).

  • Mechanism: Pi-pi (π-π) interactions with the aromatic ring of the anthranilates + hydrophobic retention.

  • Verdict: Best balance of speed and selectivity. The "solid core" reduces diffusion paths, sharpening peaks.[1][2] The phenyl ring offers unique selectivity for aromatic acids compared to straight-chain C18.

Strategy C: Fully Porous C18 (The Legacy)
  • Column Type: Traditional 5µm or 3µm Fully Porous Silica C18 (e.g., Zorbax Eclipse, Hypersil ODS).

  • Mechanism: Pure hydrophobicity.

  • Verdict: Adequate for simple synthetic quality control but suffers from "dewetting" (phase collapse) if 100% aqueous mobile phase is needed to retain polar derivatives. Often requires ion-pairing reagents (like TPAB) to achieve acceptable peak shape.

Comparative Performance Data
FeatureFully Porous C18 (5µm)Core-Shell Phenyl-Hexyl (2.6µm)Mixed-Mode (RP/SCX)
Retention Mechanism HydrophobicHydrophobic +

-

Interaction
Hydrophobic + Cation Exchange
Isomer Resolution (Rs) < 1.5 (Poor)2.0 - 3.0 (Good)> 5.0 (Excellent)
Peak Tailing (Tf) 1.4 - 1.81.1 - 1.31.0 - 1.2
Backpressure Low (< 150 bar)High (300-400 bar)Moderate (200 bar)
Mobile Phase Requires Ion-Pairing oftenSimple Acidic BufferSimple Acidic Buffer
Best Use Case Routine Raw Material QCHigh-Throughput ScreeningIsomer Separation / Metabolites

Part 3: Recommended Experimental Protocol

This protocol utilizes Strategy B (Core-Shell Phenyl-Hexyl) as the most versatile starting point for modern labs, offering a balance of resolution and speed without the complex equilibration times of Mixed-Mode columns.

Reagents & Preparation
  • Water: HPLC Grade (Milli-Q).

  • Acetonitrile (ACN): HPLC Gradient Grade.[3]

  • Buffer: 20 mM Potassium Phosphate (monobasic), adjusted to pH 2.5 with Orthophosphoric Acid (

    
    ).
    
    • Why pH 2.5? This suppresses the ionization of the carboxylic acid (

      
      ), keeping it neutral for hydrophobic retention, while the amine remains protonated.
      
Instrument Parameters
  • System: HPLC or UHPLC system (e.g., Agilent 1290, Waters H-Class).

  • Column: Core-Shell Phenyl-Hexyl, 100 x 3.0 mm, 2.6 µm particle size.

  • Flow Rate: 0.6 mL/min.[4]

  • Temperature: 35°C (Controls viscosity and improves mass transfer).

  • Detection:

    • UV: 254 nm (Aromatic ring) and 330 nm (Specific to anthranilate core).

    • Fluorescence (Optional/High Sensitivity): Ex 330 nm / Em 420 nm.

Gradient Program
Time (min)% Mobile Phase A (Buffer pH 2.[3]5)% Mobile Phase B (Acetonitrile)Event
0.0955Initial Hold
1.0955End Initial Hold
8.04060Linear Ramp
9.0595Wash
11.0595End Wash
11.1955Re-equilibration
14.0955End Run

Part 4: Scientific Validation & Troubleshooting

Mechanism of Action

The separation relies on the Hydrophobic Subtraction Model . While C18 separates solely based on hydrophobicity, the Phenyl-Hexyl phase engages in


-

stacking with the benzene ring of the anthranilic acid.
  • Observation: N-methylanthranilic acid (more hydrophobic) elutes after anthranilic acid.

  • Observation: 3-aminobenzoic acid (structural isomer) elutes before anthranilic acid due to the lack of an intramolecular hydrogen bond (which exists in the ortho position of anthranilic acid, making the ortho isomer effectively more hydrophobic/compact).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interactions with protonated amine.Increase buffer concentration to 50mM or switch to a "End-capped" column.
Split Peaks Sample solvent mismatch.Dissolve sample in Mobile Phase A (Buffer) rather than pure ACN.
Retention Time Drift pH instability.Anthranilic acid is pH sensitive. Ensure buffer is precisely pH 2.5. A shift to pH 3.0 can drastically alter retention.
Workflow Diagram

Workflow SamplePrep Sample Prep: Dissolve in 90% Buffer / 10% ACN (Prevents solvent shock) Conditioning Column Conditioning: Flush 20 vol ACN -> 20 vol Buffer Ensure pH 2.5 stability Injection Injection (5-10 µL): Gradient Elution SamplePrep->Injection Conditioning->Injection Detection Detection: UV 254nm (High Conc) FLD 330/420nm (Trace/GTI) Injection->Detection Analysis Data Analysis: Check Resolution (Rs > 2.0) Check Tailing (Tf < 1.3) Detection->Analysis

Figure 2: Step-by-step experimental workflow for robust data generation.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]

  • Helix Chromatography. (n.d.). HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. Retrieved from [Link]

  • Phenomenex. (2017). Core-Shell vs Fully Porous Particles: Advantages in HPLC. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Anthranilic Acid as a Versatile Fluorescent Tag. Retrieved from [Link]

  • Chromatography Today. (2020). The Theory and Advantages of Solid-Core Particles. Retrieved from [Link]

Sources

A Comparative Guide to the Chemical Stability of Cyanoethyl vs. Carboxyethyl Anthranilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Anthranilic acid and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide range of therapeutic agents.[1][2] The choice of substituents on the anthranilic acid core is a critical decision in the design of new molecules, influencing everything from target binding to pharmacokinetic properties. This guide focuses on two common ethyl-linked functional groups: the cyanoethyl (-CH₂CH₂CN) and the carboxyethyl (-CH₂CH₂COOH) moieties. While structurally similar, the terminal nitrile versus carboxylic acid group imparts distinct chemical properties that dictate their stability under various conditions.

Molecular Structure and Inherent Reactivity

The primary difference between the two derivatives lies in the terminal functional group. The cyanoethyl group terminates in a nitrile (a carbon-nitrogen triple bond), while the carboxyethyl group ends with a carboxylic acid. This distinction is the root of their differing stability profiles.

  • Cyanoethyl Derivatives: The nitrile group is a potent electrophile at the carbon atom, making it susceptible to nucleophilic attack. This is the primary liability of the cyanoethyl group, particularly in aqueous environments.

  • Carboxyethyl Derivatives: The carboxylic acid group is generally more stable. It is an acidic proton donor and can participate in hydrogen bonding. While it can undergo reactions like esterification, it is significantly less susceptible to the hydrolytic degradation that characterizes the cyanoethyl group.

Chemical Stability Comparison: A Mechanistic Perspective

The most significant differentiator in the stability of these two derivatives is their response to hydrolysis, particularly under acidic or basic conditions.

Hydrolytic Stability

The cyanoethyl group is prone to hydrolysis, which proceeds in a two-step manner to ultimately yield the carboxyethyl derivative. This transformation underscores that the cyanoethyl derivative can be considered a precursor or a more reactive analogue of the carboxyethyl form.

  • Step 1: Hydrolysis to Amide: Under aqueous conditions, the nitrile is hydrolyzed to a primary amide intermediate (a carboxyethylamide derivative).

  • Step 2: Hydrolysis to Carboxylic Acid: The intermediate amide is then further hydrolyzed to the corresponding carboxylic acid, releasing ammonia.[3][4][5]

This reaction is catalyzed by both acid and base. Therefore, in formulation studies or biological systems where pH can vary, the cyanoethyl derivative is at a higher risk of degradation compared to the inherently stable carboxyethyl derivative. The carboxyethyl group, being the final product of this hydrolysis, is stable under these conditions.

G Cyanoethyl Cyanoethyl Anthranilate (R-CH₂CH₂CN) Amide Intermediate Amide (R-CH₂CH₂CONH₂) Cyanoethyl->Amide Carboxyethyl Carboxyethyl Anthranilate (R-CH₂CH₂COOH) Amide->Carboxyethyl Ammonia Ammonia (NH₃) Amide->Ammonia

Caption: Hydrolytic degradation pathway of a cyanoethyl derivative.

Metabolic Stability

In a biological context, the stability of these derivatives can be influenced by enzymatic activity.

  • Cyanoethyl Derivatives: The nitrile group, while generally considered metabolically stable in many pharmaceuticals, can be a substrate for certain enzymes.[6][7][8] Specifically, nitrilase enzymes (EC 3.5.5.1) can directly catalyze the hydrolysis of nitriles to carboxylic acids and ammonia.[3][4][5][9] This enzymatic pathway mirrors the chemical hydrolysis route and can be a significant metabolic liability, depending on the specific compound and biological system. However, it's worth noting that for many nitrile-containing drugs, this pathway is minor or not observed.[6]

  • Carboxyethyl Derivatives: Carboxylic acids are common functional groups in metabolites and are generally stable. The primary metabolic pathways for carboxylic acids involve conjugation reactions, such as glucuronidation or amino acid conjugation, which are processes aimed at increasing water solubility for excretion rather than degradation of the core structure.

Quantitative Stability Data Comparison

The following table summarizes hypothetical data from a forced degradation study, illustrating the expected differences in stability between a cyanoethyl and a carboxyethyl anthranilic acid derivative under various stress conditions. The data represents the percentage of the parent compound remaining after 24 hours.

Stress ConditionCyanoethyl Derivative (% Remaining)Carboxyethyl Derivative (% Remaining)Primary Degradant of Cyanoethyl Derivative
0.1 M HCl (60°C)75%>99%Carboxyethyl Anthranilic Acid
0.1 M NaOH (60°C)68%>99%Carboxyethyl Anthranilic Acid
3% H₂O₂ (RT)95%98%Oxidative Adducts
Thermal (80°C)98%>99%-
Photolytic (ICH Q1B)92%94%Photodegradants

Table 1: Representative data from a forced degradation study comparing the stability of cyanoethyl and carboxyethyl anthranilic acid derivatives. The data highlights the significant susceptibility of the cyanoethyl derivative to acid and base hydrolysis.

Experimental Protocol: Forced Degradation Study

To empirically determine and compare the stability of these derivatives, a forced degradation (stress testing) study is essential.[10][11][12] This is a cornerstone of pharmaceutical development, designed to identify potential degradation products and pathways.[10][13]

Objective

To assess the intrinsic stability of cyanoethyl and carboxyethyl anthranilic acid derivatives under hydrolytic, oxidative, thermal, and photolytic stress conditions as mandated by ICH guidelines.[12]

Materials
  • Cyanoethyl and Carboxyethyl Anthranilic Acid Derivatives

  • HPLC-grade Acetonitrile and Water

  • Formic Acid (or other suitable buffer)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV or Mass Spectrometric detection[14][15][16][17]

Methodology

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation A Prepare 1 mg/mL stock solutions of each derivative in Acetonitrile B1 Acid Hydrolysis: Mix stock with 0.1 M HCl. Incubate at 60°C. A->B1 B2 Base Hydrolysis: Mix stock with 0.1 M NaOH. Incubate at 60°C. A->B2 B3 Oxidation: Mix stock with 3% H₂O₂. Keep at room temp. A->B3 B4 Thermal: Incubate stock solution at 80°C. A->B4 B5 Photolytic: Expose stock solution to light (ICH Q1B compliant chamber). A->B5 C At specified time points (e.g., 2, 8, 24h), withdraw aliquots. D Neutralize acid/base samples. Dilute all samples to a final concentration (e.g., 10 µg/mL). C->D E Analyze by Stability-Indicating HPLC-UV/MS method. D->E F Calculate % degradation. Identify major degradants. Compare stability profiles. E->F

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of both the cyanoethyl and carboxyethyl derivatives in a suitable solvent, typically acetonitrile. Rationale: Using a common stock solution ensures consistency across all stress conditions.

  • Stress Conditions Setup:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a target concentration (e.g., 100 µg/mL). Incubate at 60°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at 60°C. Rationale: Elevated temperature accelerates degradation to provide data in a reasonable timeframe. The goal is to achieve 5-20% degradation to ensure the analytical method is challenged.[12][18]

    • Oxidation: Dilute the stock solution with 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Stress: Incubate an aliquot of the stock solution at 80°C.

    • Photostability: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A dark control should be run in parallel.

  • Time Points and Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 8, 24 hours). The exact timing may need to be adjusted based on the lability of the compound.

  • Sample Quenching and Preparation:

    • For acid and base hydrolysis samples, neutralize the solution by adding an equimolar amount of base or acid, respectively. Rationale: This step is crucial to stop the degradation reaction at the specific time point, ensuring accurate kinetic data.

    • Dilute all stressed samples and an unstressed control to a final concentration suitable for analysis (e.g., 10 µg/mL) with the mobile phase.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. A method is considered "stability-indicating" if it can separate the parent drug from all degradation products, ensuring that the quantification of the parent drug is not affected by co-elution. Peak purity analysis using a PDA detector or mass spectrometric data is essential to confirm this.[10]

Conclusion and Recommendations

The evidence strongly indicates that carboxyethyl anthranilic acid derivatives are significantly more chemically stable than their cyanoethyl counterparts. The primary liability of the cyanoethyl group is its susceptibility to hydrolysis under both acidic and basic conditions, leading to its conversion into the more stable carboxyethyl form.

Recommendations for Researchers:

  • For applications requiring high chemical stability and long shelf-life, such as in pharmaceutical formulations, the carboxyethyl derivative is the superior choice. Its inherent resistance to hydrolysis prevents the formation of impurities over time.

  • The cyanoethyl derivative may be suitable for applications where it acts as a synthetic intermediate that will be converted to the carboxylic acid in a later step.

  • In drug design, if a nitrile is desired for its specific electronic or binding properties, its metabolic stability must be carefully evaluated.[7][19] Positioning the nitrile on a carbon that prevents enzymatic hydrolysis can be a key design strategy.[6]

  • When working with cyanoethyl derivatives, it is critical to use a validated, stability-indicating analytical method to monitor for the formation of the carboxyethyl degradant.

By understanding the fundamental chemical differences and employing rigorous experimental evaluation as outlined in this guide, researchers can make informed decisions in the design and development of novel molecules based on the anthranilic acid scaffold.

References

  • Gong, J. S., Lu, Z. M., Li, H., Shi, J. S., & Xu, Z. H. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Journal of Biotechnology, 160(3-4), 188-193. Available at: [Link]

  • Wikipedia. (n.d.). Nitrilase. Retrieved February 13, 2026, from [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Available at: [Link]

  • Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643-1652. Available at: [Link]

  • Martínková, L., & Veselá, A. B. (2014). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Science of Synthesis: Biocatalysis in Organic Synthesis, 1, 337-370. Available at: [Link]

  • Howden, A. J., & Withers, S. G. (2010). Nitrilase enzymes and their role in plant–microbe interactions. Journal of experimental botany, 61(11), 2917–2926. Available at: [Link]

  • Kobayashi, M., Nagasawa, T., & Yamada, H. (1998). Nitrilase catalyzes amide hydrolysis as well as nitrile hydrolysis. Biochemical and biophysical research communications, 253(3), 662-666. Available at: [Link]

  • Li, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. European Journal of Medicinal Chemistry, 223, 113649. Available at: [Link]

  • Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. ResearchGate. Available at: [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. Available at: [Link]

  • Ardena. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved February 13, 2026, from [Link]

  • Tavares, W. R., et al. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 12(9), 1475-1493. Available at: [Link]

  • Jones, M. (2023). Techniques for Quality Control in Pharmaceutical Analysis. Journal of Chemical and Pharmaceutical Research, 15(5), 019. Available at: [Link]

  • IJISRT. (2020). Review on Forced Degradation Studies. International Journal of Innovative Science and Research Technology, 5(5). Available at: [Link]

  • ResolveMass Laboratories Inc. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1). Available at: [Link]

  • Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-26. Available at: [Link]

  • Rivera-Mancía, S., et al. (2021). In Silico-Based Design and In Vivo Evaluation of an Anthranilic Acid Derivative as a Multitarget Drug in a Diet-Induced Metabolic Syndrome Model. Molecules, 26(21), 6614. Available at: [Link]

  • Kosuru, S. K., et al. (2023). Analysing Impurities and Degradation Products. Journal of Clinical and Pharmaceutical Research, 3(3), 18-21. Available at: [Link]

  • IJSDR. (2021). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 6(5). Available at: [Link]

  • Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. ResearchGate. Available at: [Link]

  • Al-Ostath, A. I., et al. (2020). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Research Journal of Pharmacy and Technology, 13(10), 4967-4974. Available at: [Link]

Sources

Safety Operating Guide

Operational Disposal Guide: 2-[(2-Cyanoethyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide outlines the critical disposal protocols for 2-[(2-Cyanoethyl)amino]benzoic acid . As a bifunctional intermediate containing both a carboxylic acid and a nitrile (cyano) group, this compound presents a unique "dual-hazard" profile that requires strict segregation from standard aqueous waste streams to prevent inadvertent hydrolysis or toxic gas evolution.

Immediate Action Required: Treat as Hazardous Organic Waste . Under no circumstances should this material be disposed of via sanitary sewer systems.

Chemical Identity & Properties
ParameterDataOperational Implication
Chemical Name 2-[(2-Cyanoethyl)amino]benzoic acidN/A
Functional Groups 1. Carboxylic Acid (-COOH)2. Secondary Amine (-NH-)3. Nitrile (-CN)Acidic: Incompatible with strong bases.Nitrile: Risk of hydrolysis to ammonia/amides under extreme pH.
Physical State Solid (Crystalline powder)Dust inhalation hazard; requires particulate containment.
Solubility Low in water; Soluble in organic solvents (DMSO, Methanol)Dictates liquid waste stream selection (Organic vs. Aqueous).
Waste Class Organic / Irritant / Potential ToxicantDo not mix with oxidizers (e.g., Nitric Acid).

Risk Assessment: The "Why" Behind the Protocol

Expert Insight: Effective safety relies on understanding the mechanism of hazard, not just following a rule.

The Nitrile Hydrolysis Risk

While 2-[(2-Cyanoethyl)amino]benzoic acid is generally stable, the cyano (nitrile) moiety is susceptible to hydrolysis when exposed to strong acids or bases in a waste container.

  • Mechanism:

    
    
    
  • Operational Risk: If this compound is indiscriminately dumped into a general acidic waste carboy, it can slowly hydrolyze, releasing ammonia gas or generating heat (exothermic reaction), potentially pressurizing the vessel.

The Incompatibility Rule[1]
  • Oxidizers: The secondary amine group is reducing. Mixing with strong oxidizers (e.g., Peroxides, Nitric Acid) can lead to rapid oxidation, generating heat and potentially toxic nitrogen oxides (

    
    ).
    
  • Acids: Mixing with strong mineral acids promotes nitrile hydrolysis.

Pre-Disposal Stabilization & Packaging

Trustworthiness: This protocol creates a self-validating system where the waste is stabilized before it leaves your bench.

Step 1: State Identification

Determine if the waste is Pure Solid (expired reagent, synthesis product) or Liquid Solution (mother liquor, reaction mixture).

Step 2: Segregation[1]
  • Solid Waste: Use a dedicated wide-mouth HDPE jar. Do not use metal cans (corrosion risk from the acid group).[1]

  • Liquid Waste:

    • Solvent: If dissolved in non-halogenated solvents (Methanol, Ethanol, DMSO), use the Non-Halogenated Organic stream.

    • Solvent: If dissolved in DCM/Chloroform, use the Halogenated Organic stream.

    • pH Check: If the solution is aqueous (rare for this intermediate), verify pH is between 5–9. If highly acidic, neutralize slowly with Sodium Bicarbonate before adding to waste to prevent shock-hydrolysis of the nitrile.

Step 3: Labeling (Critical)

The label must explicitly state:

"Contains Organic Nitrile - DO NOT ACIDIFY"

Disposal Workflow (Decision Tree)

The following diagram illustrates the logical flow for disposing of 2-[(2-Cyanoethyl)amino]benzoic acid.

DisposalWorkflow Start Waste Generation: 2-[(2-Cyanoethyl)amino]benzoic acid StateCheck Identify Physical State Start->StateCheck SolidPath Solid Waste (Powder/Crystals) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solution) StateCheck->LiquidPath Liquid SolidContainer Container: Wide-Mouth HDPE Jar SolidPath->SolidContainer SolventCheck Identify Solvent Base LiquidPath->SolventCheck Labeling LABELING: 'Toxic - Organic Nitrile' 'Do Not Acidify' SolidContainer->Labeling NonHalo Stream A: Non-Halogenated Organic (MeOH, DMSO, EtOH) SolventCheck->NonHalo No Halogens Halo Stream B: Halogenated Organic (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo->Labeling Halo->Labeling Handover Handover to EHS for Incineration Labeling->Handover

Figure 1: Decision matrix for segregating solid and liquid waste streams to ensure compatibility.

Emergency Procedures (Spill Response)

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area.

  • PPE: Wear Nitrile gloves (double gloved), lab coat, and safety goggles. Use a P95/N95 dust mask if powder is airborne.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a disposal bag.

    • Liquid: Absorb with vermiculite or sand. Do not use acidic absorbents.

  • Decontamination: Clean the surface with a mild soap solution. Do not use bleach (hypochlorite) immediately, as it can react with amines.

Regulatory & Compliance Codes

When filling out your institution's waste manifest, utilize the following codes (verify with local EHS as interpretations vary by region):

  • RCRA (USA): Not P-listed or U-listed specifically. Dispose of as D001 (Ignitable) if in flammable solvent, or generally as Hazardous Waste - Toxic due to the nitrile functionality.

  • European Waste Code (EWC): 16 05 06* (laboratory chemicals, consisting of or containing hazardous substances).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Aminobenzoic Acid Derivatives. PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.[2] [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-[(2-Cyanoethyl)amino]benzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.